molecular formula C34H52N2O2 B1666041 Anipamil CAS No. 83200-10-6

Anipamil

Cat. No.: B1666041
CAS No.: 83200-10-6
M. Wt: 520.8 g/mol
InChI Key: PHFDAOXXIZOUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDAOXXIZOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868699
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83200-10-6, 85247-61-6, 85247-63-8
Record name Anipamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83200-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anipamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anipamil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANIPAMIL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anipamil In Vivo: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a phenylalkylamine calcium channel blocker and a long-acting analog of verapamil.[1] It has been investigated for its potential in treating cardiovascular diseases, including hypertension and arrhythmias.[1][2] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols from key studies.

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound, including specific parameters for absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. This compound is a long-acting analogue of verapamil, and as such, its pharmacokinetic profile is expected to share some similarities with verapamil, though with a longer duration of action.

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known pharmacokinetic parameters of its parent compound, Verapamil, in rats, which may serve as a general reference.

Disclaimer: The following data pertains to Verapamil and should not be directly extrapolated to this compound without further dedicated studies.

Table 1: In Vivo Pharmacokinetic Parameters of Verapamil in Rats

ParameterValueSpeciesRoute of AdministrationSource
Volume of Distribution (Vd) 2.99 ± 0.57 L/kg (steady state)RatIntravenous[3]
5.08 ± 0.54 L/kg (beta phase)
Plasma Clearance (CLp) 40.4 ± 9.73 mL/min/kgRatIntravenous[3]
Terminal Half-life (T1/2) 1.59 ± 0.46 hRatIntravenous
Mean Residence Time (MRT) 1.26 ± 0.12 hRatIntravenous
Oral Bioavailability (F) 0.02 ± 0.01RatOral

Verapamil is known to undergo extensive first-pass metabolism in the liver, which contributes to its low oral bioavailability. It is highly bound to plasma proteins. The metabolism of Verapamil is complex and involves multiple cytochrome P450 enzymes, primarily CYP3A4.

Pharmacodynamics

The in vivo pharmacodynamic effects of this compound have been primarily investigated in the context of its cardiovascular actions.

Cardiovascular Effects in Anesthetized Rats

In anesthetized rats, intravenous administration of this compound produced a dose-dependent decrease in blood pressure and heart rate. This was associated with a reduction in peripheral resistance. At higher doses, evidence of myocardial depression was observed. This compound also caused a notable increase in blood flow and conductance in the heart, liver, and skeletal muscle, while decreasing blood flow in the kidneys, intestine, and spleen, particularly at higher doses.

Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats

Dose (mg/kg, i.v.)Change in Mean Arterial PressureChange in Heart RateChange in Peripheral Resistance
1Dose-dependent fallDose-dependent fallFall
2.5Dose-dependent fallDose-dependent fallFall
5Dose-dependent fallDose-dependent fallFall (with evidence of myocardial depression)

Source:

Table 3: Effects of Intravenous this compound on Regional Blood Flow in Anesthetized Rats

Organ/Vascular BedEffect on Blood FlowEffect on Conductance
Heart IncreasedIncreased
Liver IncreasedIncreased
Skeletal Muscle IncreasedIncreased
Kidneys Decreased (especially at high doses)Decreased
Intestine Decreased (especially at high doses)Decreased
Spleen Decreased (especially at high doses)Decreased

Source:

Antiarrhythmic Effects in Pigs

In a study on anesthetized pigs with myocardial ischemia, this compound was investigated for its antiarrhythmic properties. A high dose of this compound (5.0 mg/kg + 0.50 mg/kg/min infusion) was associated with a higher incidence of ventricular tachycardia in the early phase of ischemia compared to controls. In later phases, both low (1.0 mg/kg + 0.10 mg/kg/min infusion) and high doses of this compound tended to reduce ventricular tachycardia but not ventricular fibrillation.

Experimental Protocols

Cardiovascular and Regional Blood Flow Study in Anesthetized Rats

Objective: To determine the effects of intravenous this compound on cardiovascular parameters and regional blood flow in anesthetized rats.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Pentobarbitone.

Surgical Preparation:

  • Catheterization of a femoral artery for blood pressure monitoring and blood sampling.

  • Catheterization of a femoral vein for drug administration.

  • Catheterization of the left ventricle via the right carotid artery for microsphere injection.

Experimental Procedure:

  • A baseline measurement of cardiovascular parameters (blood pressure, heart rate) and regional blood flow is taken.

  • Blood flow is determined using the microsphere injection method. Microspheres labeled with either ⁵⁷Co or ¹¹³Sn are injected into the left ventricle.

  • A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection to calculate cardiac output.

  • This compound is administered intravenously at doses of 1, 2.5, or 5 mg/kg.

  • One hour after this compound administration, a second microsphere injection (with the alternate isotope) is performed to measure post-treatment blood flow.

  • At the end of the experiment, the animals are euthanized, and organs are harvested to determine the radioactivity and calculate regional blood flow.

Source:

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Anipamil_Mechanism_of_Action cluster_0 Cellular Response This compound This compound L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) This compound->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Smooth_Muscle_Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Smooth_Muscle_Contraction Myocardial_Contraction Myocardial Contraction Intracellular_Ca->Myocardial_Contraction Vasodilation Vasodilation Smooth_Muscle_Contraction->Vasodilation inhibition leads to Negative_Inotropy Negative Inotropy Myocardial_Contraction->Negative_Inotropy inhibition leads to

Caption: Mechanism of action of this compound as a calcium channel blocker.

Experimental Workflow: Cardiovascular Study in Rats

Experimental_Workflow start Start anesthesia Anesthetize Rat (Pentobarbitone) start->anesthesia surgery Surgical Preparation (Catheterization) anesthesia->surgery baseline Baseline Measurements (BP, HR, Blood Flow via Microspheres) surgery->baseline drug_admin Administer this compound (i.v.) (1, 2.5, or 5 mg/kg) baseline->drug_admin wait Wait for 1 Hour drug_admin->wait post_treatment Post-treatment Measurements (BP, HR, Blood Flow via Microspheres) wait->post_treatment euthanasia Euthanize Animal post_treatment->euthanasia organ_harvest Harvest Organs euthanasia->organ_harvest analysis Radioactivity Measurement & Data Analysis organ_harvest->analysis end End analysis->end

Caption: Workflow for the in vivo study of this compound's cardiovascular effects.

References

Anipamil's Interaction with Calcium Channels: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of anipamil to calcium channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's pharmacological profile.

Quantitative Analysis of this compound Binding

This compound, a phenylalkylamine derivative, is a potent calcium channel antagonist. Its interaction with these channels is characterized by its binding affinity and kinetics. The available quantitative data, primarily from competitive radioligand binding assays, are summarized below.

Binding Affinity

This compound's affinity for the phenylalkylamine binding site on L-type calcium channels has been determined through competitive displacement of radiolabeled ligands.

Table 1: this compound Binding Affinity Data

Tissue/Cell PreparationRadioligandThis compound ParameterValue (nM)
Rat Cardiac Membranes(-)-[3H]-D888Ki471 ± 52[1]

Note: D888 is also known as desmethoxyverapamil, a high-affinity phenylalkylamine ligand.

Binding Kinetics

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. This section outlines a representative protocol for such an experiment.

Objective

To determine the inhibitory constant (Ki) of this compound for the L-type calcium channel by measuring its ability to displace a high-affinity radiolabeled phenylalkylamine antagonist, such as (-)-[3H]-D888, from its binding site on isolated cardiac membranes.

Materials
  • Tissue Source: Rat cardiac ventricles

  • Radioligand: (-)-[3H]-Desmethoxyverapamil ((-)-[3H]-D888)

  • Competitor: this compound hydrochloride

  • Non-specific Binding Control: Verapamil or another high-affinity phenylalkylamine

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • Equipment:

    • Homogenizer (e.g., Polytron)

    • High-speed centrifuge

    • Glass fiber filters (e.g., Whatman GF/C)

    • Filtration manifold

    • Scintillation counter and vials

    • Scintillation fluid

Methodology

Step 1: Membrane Preparation

  • Excise rat hearts and isolate the ventricles.

  • Mince the tissue and homogenize in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.

  • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

Step 2: Competitive Binding Assay

  • Set up assay tubes containing:

    • A fixed concentration of (-)-[3H]-D888 (typically at or below its Kd value).

    • A range of concentrations of this compound (e.g., 10-10 M to 10-4 M).

    • For total binding, add assay buffer instead of this compound.

    • For non-specific binding, add a saturating concentration of verapamil (e.g., 10 µM).

  • Add the prepared cardiac membrane suspension to each tube to initiate the binding reaction.

  • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

Step 3: Filtration and Measurement

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

Step 4: Data Analysis

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the established signaling pathway for phenylalkylamine calcium channel blockers.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Cardiac Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation Supernatant->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Setup Prepare Assay Tubes (Radioligand, this compound, Membranes) Resuspend->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow of a Competitive Radioligand Binding Assay.

The primary mechanism of action for this compound, like other phenylalkylamines, is the blockade of L-type calcium channels, which leads to a reduction in intracellular calcium concentration.

signaling_pathway This compound This compound L_type_Channel L-type Ca2+ Channel (α1 subunit) This compound->L_type_Channel Binds to Phenylalkylamine Site Ca_Influx Ca2+ Influx L_type_Channel->Ca_Influx Blockade Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Cellular_Response Reduced Cellular Response (e.g., Myocardial Contraction) Intracellular_Ca->Cellular_Response

References

An In-Depth Technical Guide to the Electrophysiological Effects of Anipamil on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil, a phenylalkylamine calcium channel blocker and an analog of verapamil, has demonstrated notable antiarrhythmic and cardioprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiomyocytes. Due to a scarcity of direct quantitative data on this compound at the cellular level, this document leverages the extensive research on its close analog, verapamil, to infer its primary mechanisms of action on cardiac ion channels and the action potential. This guide includes detailed experimental protocols for cardiomyocyte electrophysiology, quantitative data on the effects of phenylalkylamine calcium channel blockers, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a long-acting calcium channel blocker with a pharmacological profile similar to verapamil.[1][2] It has been shown to be effective in reducing ischemia-induced arrhythmias and exerts a negative inotropic effect on the heart.[2][3] These actions are primarily attributed to its ability to block L-type calcium channels, a key component of cardiac electrophysiology. Understanding the precise effects of this compound on individual cardiomyocytes is crucial for elucidating its antiarrhythmic mechanisms and for the development of novel cardiovascular therapies.

While in vivo and isolated heart studies have provided valuable insights into the systemic effects of this compound, detailed cellular electrophysiology data remains limited. This guide, therefore, synthesizes the available information on this compound and complements it with the well-documented electrophysiological effects of verapamil on cardiomyocytes to provide a thorough understanding of its likely cellular impact.

Core Electrophysiological Effects on Cardiomyocytes

The primary electrophysiological effect of this compound, as a phenylalkylamine calcium channel blocker, is the inhibition of the L-type calcium current (ICa,L). This inhibition is state-dependent, with a higher affinity for open and inactivated channels.[4] This results in a use-dependent block, which is more pronounced at higher heart rates.

The reduction in ICa,L leads to several key changes in the cardiomyocyte action potential (AP):

  • Decreased AP Plateau: The influx of Ca2+ through L-type calcium channels is a major contributor to the plateau phase (Phase 2) of the cardiac action potential. By blocking these channels, this compound is expected to shorten the AP duration (APD).

  • Reduced Contractility: The influx of calcium during the action potential triggers the release of a larger store of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for cardiomyocyte contraction. By reducing the initial calcium trigger, this compound exerts a negative inotropic effect.

  • Effects on Nodal Tissue: In sinoatrial (SA) and atrioventricular (AV) nodal cells, where the upstroke of the action potential is dependent on ICa,L, this compound slows the heart rate (negative chronotropy) and prolongs conduction time (negative dromotropy).

While the primary target is the L-type calcium channel, phenylalkylamines like verapamil have also been shown to affect other ion channels at higher concentrations, including sodium and potassium channels.

Quantitative Data on Phenylalkylamine Effects

The following tables summarize the quantitative effects of verapamil on cardiomyocyte electrophysiology, which are presumed to be indicative of the effects of this compound.

Table 1: Effect of Verapamil on Action Potential Parameters in Ventricular Cardiomyocytes

ParameterSpeciesConcentrationEffectReference
Action Potential Duration at 90% Repolarization (APD90)Guinea Pig1-3 µg/mlProgressive shortening at [K+] > 7.5 mM
Canine≥ 1 x 10-5 mol/LIncreased
Maximum Upstroke Velocity (Vmax)Guinea Pig1-3 µg/mlNo significant influence
Canine≥ 1 x 10-5 mol/LDecreased
Action Potential AmplitudeCanine≥ 1 x 10-5 mol/LDecreased
Resting Membrane PotentialCanine≥ 1 x 10-5 mol/LDecreased

Table 2: Effect of Verapamil on Ion Channel Currents in Cardiomyocytes

Ion CurrentChannel TypeSpeciesConcentrationEffectReference
ICa,LL-type CalciumRat3 µM57% decrease
IKrhERG K+HEK293 cells180.4 nM (IC50)Inhibition
INaVoltage-gated Na+-High concentrationsBlockade
IK(v)Voltage-gated K+Rabbit0.82 µM (Kd)Inhibition

Experimental Protocols

A detailed understanding of the electrophysiological effects of this compound on cardiomyocytes requires specific experimental techniques. The following outlines a general protocol for the isolation and patch-clamp recording of adult ventricular myocytes.

Cardiomyocyte Isolation

A common method for isolating adult ventricular myocytes is through enzymatic digestion using a Langendorff perfusion system.

Materials:

  • Langendorff apparatus

  • Collagenase type II and protease type XIV

  • Krebs-Henseleit buffer (KHB) with and without Ca2+

  • Bovine serum albumin (BSA)

  • Dissection tools

Procedure:

  • Anesthetize the animal and excise the heart.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Perfuse with Ca2+-free KHB to wash out blood.

  • Switch to perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

  • After digestion, remove the heart, mince the ventricular tissue, and gently triturate to release individual cardiomyocytes.

  • Filter the cell suspension and gradually reintroduce Ca2+ to the cells.

  • Allow the rod-shaped, quiescent myocytes to settle for use in electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ion channel currents and action potentials from single cardiomyocytes.

Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette Solution (for AP recording): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2 with KOH.

  • Pipette Solution (for ICa,L recording): (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

Procedure:

  • Place a coverslip with adherent cardiomyocytes in a recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Approach a cardiomyocyte with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • For action potential recordings (current-clamp mode), inject brief current pulses to elicit action potentials.

  • For ion current recordings (voltage-clamp mode), hold the membrane potential at a specific level and apply voltage steps to elicit and measure specific ion currents.

  • Apply different concentrations of this compound to the perfusion solution to determine its dose-dependent effects.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its electrophysiological characterization.

Anipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx AP_Plateau ↓ Action Potential Plateau Ca_Influx->AP_Plateau CICR ↓ Ca²⁺-Induced Ca²⁺ Release Ca_Influx->CICR Contraction ↓ Myocardial Contraction SR Sarcoplasmic Reticulum SR->CICR CICR->Contraction Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolation Cardiomyocyte Isolation (Langendorff Perfusion) Patch_Clamp Whole-Cell Patch-Clamp Isolation->Patch_Clamp AP_Recording Action Potential Recording (Current-Clamp) Patch_Clamp->AP_Recording Current_Recording Ion Current Recording (Voltage-Clamp) Patch_Clamp->Current_Recording Anipamil_Application This compound Application (Varying Concentrations) AP_Recording->Anipamil_Application Current_Recording->Anipamil_Application Dose_Response Dose-Response Analysis Kinetics Block Kinetics Analysis Dose_Response->Kinetics Anipamil_Application->Dose_Response

References

Anipamil's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Anipamil, a phenylalkylamine-derived calcium channel blocker, exhibits a direct antiproliferative effect on vascular smooth muscle cells (VSMCs). This action is independent of its blood pressure-lowering effects and is characterized by the promotion of a more differentiated, contractile phenotype in VSMCs. While the precise intracellular signaling pathways modulated by this compound in VSMCs are not fully elucidated, evidence suggests a mechanism involving the regulation of calcium-dependent signaling cascades that govern cell cycle progression and phenotypic expression. This document provides a comprehensive overview of the current understanding of this compound's effects on VSMC proliferation, including available data, relevant experimental protocols, and a depiction of the implicated signaling pathways.

Quantitative Data on the Antiproliferative Effects of this compound and Related Compounds

Quantitative data on the direct inhibitory effect of this compound on VSMC proliferation is limited in publicly available literature. However, studies on the closely related phenylalkylamine calcium channel blocker, verapamil, provide valuable insights into the potential potency of this class of drugs.

CompoundCell TypeAssayMitogenIC50Reference
This compoundRabbit Aortic Smooth Muscle CellsGrowth InhibitionIn cultureNot specified, but observed[1]
VerapamilRat Vascular Smooth Muscle Cells[3H]thymidine incorporationAngiotensin II3.5 ± 0.3 µM[2]
VerapamilHuman Retinal Pigment Epithelial CellsCell CountingSerum14.6 µM[3]
VerapamilHuman Retinal Pigment Epithelial Cells[3H]thymidine incorporationSerum11.3 µM[3]

The Role of this compound in Modulating Vascular Smooth Muscle Cell Phenotype

A key aspect of this compound's antiproliferative effect is its ability to induce a shift in VSMC phenotype from a synthetic, proliferative state to a quiescent, contractile state. This is evidenced by changes in the expression of smooth muscle-specific proteins.

TreatmentCell TypeKey FindingReference
This compoundRabbit Aortic Smooth Muscle Cells in cultureIncreased expression of smooth muscle myosin heavy chain (SM-MyHC), a marker of a more differentiated phenotype.[1]

This phenotypic modulation is significant as the transition of VSMCs to a synthetic state is a critical event in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis.

Signaling Pathways Implicated in this compound's Effect on VSMC Proliferation

The primary mechanism of action of phenylalkylamine calcium channel blockers like this compound is the inhibition of L-type calcium channels, which reduces the influx of extracellular Ca2+. This reduction in intracellular calcium is believed to be a key trigger for the downstream signaling events that lead to decreased proliferation. While direct evidence for this compound's modulation of specific signaling pathways in VSMCs is still emerging, the known roles of calcium and related compounds in VSMC biology point to several potential pathways.

Calcium-Dependent Signaling and the MAPK/ERK Pathway

Intracellular calcium is a critical second messenger that influences a multitude of cellular processes, including proliferation. One of the key pathways regulated by calcium is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade. Growth factors, such as platelet-derived growth factor (PDGF), stimulate VSMC proliferation through the activation of this pathway. By reducing Ca2+ influx, this compound may attenuate the activation of the MAPK/ERK pathway, thereby inhibiting cell cycle progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PLC PLC RTK->PLC Activates Ras Ras RTK->Ras Activates This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Ca_influx L_type_Ca_Channel->Ca_influx PKC PKC Ca_influx->PKC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG DAG->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-fos, c-myc) ERK->Transcription_Factors Phosphorylates Cell_Cycle_Progression Cell Cycle Progression (e.g., Cyclin D1) Transcription_Factors->Cell_Cycle_Progression Promotes Proliferation VSMC Proliferation Cell_Cycle_Progression->Proliferation

Figure 1. Postulated signaling pathway for this compound's inhibition of VSMC proliferation.

Regulation of Smooth Muscle-Specific Gene Expression

The phenotypic state of VSMCs is tightly controlled by a network of transcription factors that regulate the expression of smooth muscle-specific genes. Key players in this process include Serum Response Factor (SRF) and its coactivator Myocardin. These factors are essential for the expression of contractile proteins like SM-MyHC. It is plausible that this compound, by modulating intracellular calcium levels, influences the activity of these transcription factors, leading to the observed increase in SM-MyHC expression and a more differentiated phenotype.

G This compound This compound Ca_Signal Intracellular Ca2+ Signaling This compound->Ca_Signal Modulates Unknown Unknown Intermediates Ca_Signal->Unknown SRF_Myocardin SRF/Myocardin Complex Unknown->SRF_Myocardin Activates SM_Genes Smooth Muscle- Specific Genes (e.g., SM-MyHC) SRF_Myocardin->SM_Genes Upregulates Transcription Phenotype Differentiated Contractile Phenotype SM_Genes->Phenotype Promotes

Figure 2. Hypothetical pathway of this compound-induced VSMC differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on VSMC proliferation.

Isolation and Culture of Rabbit Aortic Smooth Muscle Cells

This protocol is adapted from methodologies described for the isolation of VSMCs from aortic tissue.

  • Aorta Excision: Euthanize a New Zealand white rabbit and aseptically remove the thoracic aorta.

  • Tissue Preparation: Place the aorta in sterile, ice-cold Hanks' Balanced Salt Solution (HBSS). Remove the adventitia and endothelium by gentle scraping.

  • Enzymatic Digestion: Mince the remaining medial layer into small pieces and incubate in a digestion solution containing collagenase and elastase in HBSS at 37°C with gentle agitation.

  • Cell Isolation: After digestion, triturate the tissue fragments to release the cells. Filter the cell suspension through a sterile mesh to remove undigested tissue.

  • Cell Culture: Centrifuge the cell suspension, resuspend the pellet in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and plate in culture flasks.

  • Subculture: Once confluent, cells can be passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 8.

VSMC Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in serum-free DMEM for 24-48 hours.

  • Treatment: Replace the medium with DMEM containing a mitogen (e.g., 10% FBS or PDGF) and various concentrations of this compound. Include appropriate vehicle controls.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for a specified period (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Substrate Reaction and Measurement: Add a substrate that produces a colorimetric or chemiluminescent signal and measure the absorbance or luminescence using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

Western Blot Analysis of ERK1/2 Phosphorylation

This method is used to assess the activation of the MAPK/ERK signaling pathway.

  • Cell Lysis: After treatment with this compound and a mitogen, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

G cluster_0 Cell Culture & Treatment cluster_1 Proliferation Assay (BrdU) cluster_2 Western Blot (p-ERK) A Seed VSMCs B Serum Starve A->B C Treat with this compound & Mitogen B->C D Add BrdU C->D H Lyse Cells C->H E Fix & Denature D->E F Immunodetection E->F G Measure Signal F->G I SDS-PAGE & Transfer H->I J Immunoblotting I->J K Detect Signal J->K

Figure 3. Experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound demonstrates a clear antiproliferative effect on vascular smooth muscle cells, which is associated with a shift towards a more differentiated phenotype. This effect is likely mediated by the drug's primary action as a calcium channel blocker, leading to the modulation of downstream signaling pathways that control cell cycle and gene expression. However, a significant gap in the literature exists regarding the specific dose-response relationship of this compound's antiproliferative action and its direct impact on key signaling molecules like ERK1/2.

Future research should focus on:

  • Determining the IC50 value of this compound for the inhibition of VSMC proliferation induced by various mitogens.

  • Investigating the direct effect of this compound on the phosphorylation status of key signaling proteins in the MAPK/ERK and other relevant pathways.

  • Elucidating the molecular mechanisms by which this compound promotes the expression of smooth muscle-specific genes and a contractile phenotype.

A more detailed understanding of these aspects will be crucial for the further development and potential therapeutic application of this compound and related compounds in the treatment of vascular proliferative disorders.

References

Long-Term Effects of Anipamil Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive long-term studies on the chronic administration of Anipamil are limited in publicly available scientific literature. This guide summarizes the existing data from short-term and preclinical studies and, where appropriate, draws inferences from its structural and pharmacological analogue, Verapamil, to project potential long-term effects and mechanisms. All data presented should be interpreted within the context of the study durations cited.

Executive Summary

This compound is a phenylalkylamine calcium channel blocker, structurally similar to Verapamil, with a long-acting profile.[1] It functions by inhibiting L-type calcium channels, leading to reduced calcium influx into cardiac and vascular smooth muscle cells.[2][3] This mechanism underlies its observed effects on the cardiovascular system, including dose-dependent reductions in blood pressure and heart rate.[4] Preclinical studies have demonstrated its efficacy in reducing myocardial ischemia and arrhythmias.[5] A short-term clinical trial in patients with stable angina pectoris has shown that this compound can significantly reduce the frequency of angina attacks and the consumption of glycerol nitrate. While these findings are promising, the absence of extensive chronic administration studies necessitates a cautious approach to predicting its long-term effects. This document provides a detailed overview of the available data, experimental methodologies, and inferred signaling pathways to guide further research.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies on this compound administration.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats

Dose (mg/kg)Change in Blood PressureChange in Heart RateChange in Peripheral Resistance
1Dose-dependent fallDose-dependent fallFall
2.5Dose-dependent fallDose-dependent fallFall
5Dose-dependent fallDose-dependent fallFall

Data derived from a study involving intravenous administration and measurement 1 hour post-administration.

Table 2: Effects of Oral this compound on Angina Pectoris in a 3-Week Clinical Trial

TreatmentReduction in Angina AttacksReduction in Glycerol Nitrate ConsumptionIncrease in Angina Threshold (Workload)
This compound 80 mg/daySignificant (p < 0.05)Significant (p < 0.01)Significant (p < 0.01)
This compound 160 mg/daySignificant (p < 0.001)Significant (p < 0.001)Significant (p < 0.05)
Placebo---

This was a randomized, double-blind, placebo-controlled, cross-over study with 19 patients.

Table 3: Anti-ischemic Effects of Oral this compound in a 24-Hour Ambulatory ECG Study

TreatmentTotal Duration of Myocardial Ischemia (minutes)
Placebo2263
This compound 80 mg/day712 (p < 0.001 vs. Placebo)
This compound 160 mg/day913 (p > 0.001 vs. Placebo)

This study was a double-blind, placebo-controlled crossover trial.

Experimental Protocols

Preclinical Assessment of Cardiovascular Effects in Rats
  • Objective: To determine the effects of this compound on cardiovascular status and regional blood flow.

  • Animal Model: Anesthetized male rats.

  • Methodology:

    • Anesthesia was induced with pentobarbitone.

    • Baseline cardiovascular parameters (blood pressure, heart rate) were recorded.

    • Regional blood flow was determined using a microsphere injection technique (with 57Co or 113Sn labeled microspheres).

    • This compound was administered intravenously at doses of 1, 2.5, and 5 mg/kg.

    • Cardiovascular parameters and regional blood flow were measured again 1 hour after this compound administration.

  • Endpoints: Changes in blood pressure, heart rate, peripheral resistance, and blood flow to various organs (heart, liver, skeletal muscle, kidneys, intestine, spleen).

G cluster_0 Experimental Workflow: Preclinical Cardiovascular Assessment A Anesthetized Rat Model B Baseline Hemodynamic & Blood Flow Measurement (Microspheres) A->B C Intravenous this compound Administration (1, 2.5, or 5 mg/kg) B->C D Post-Dose Hemodynamic & Blood Flow Measurement (1-hour) C->D E Data Analysis: Comparison of Pre- vs. Post-Dose Parameters D->E G cluster_1 Clinical Trial Workflow: this compound in Stable Angina cluster_2 3-Week Crossover Treatment Periods P1 Patient Recruitment (N=19) Stable Angina P2 3-Week Placebo Run-in P1->P2 P3 Randomization P2->P3 T1 This compound 80 mg/day P3->T1 T2 This compound 160 mg/day P3->T2 T3 Placebo P3->T3 P4 Endpoint Assessment (End of each period): - Angina Frequency - Nitroglycerin Use - Exercise Test T1->P4 T2->P4 T3->P4 G cluster_0 This compound Signaling Pathway (Inferred from Verapamil) cluster_1 Vascular Smooth Muscle cluster_2 Cardiac Myocytes cluster_3 SA/AV Nodes This compound This compound LType L-Type Calcium Channel (α1 subunit) This compound->LType Binds to CaInflux Ca²⁺ Influx Inhibition LType->CaInflux Blocks Calmodulin ↓ Calmodulin Activation CaInflux->Calmodulin Troponin ↓ Ca²⁺-Troponin C Binding CaInflux->Troponin Depolarization ↓ Rate of Depolarization CaInflux->Depolarization MLCK ↓ MLCK Activation Calmodulin->MLCK Myosin ↓ Myosin Light Chain Phosphorylation MLCK->Myosin Vaso Vasodilation Myosin->Vaso Contraction ↓ Myocardial Contractility (Negative Inotropy) Troponin->Contraction HR ↓ Heart Rate (Negative Chronotropy) ↓ AV Conduction (Negative Dromotropy) Depolarization->HR

References

Anipamil: A Technical Guide to Molecular Targets Beyond Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a phenylalkylamine derivative and a long-acting analog of verapamil, primarily classified as a calcium channel blocker.[1] Its principal therapeutic action is the inhibition of L-type voltage-gated calcium channels, particularly in the myocardium, leading to its use in cardiovascular conditions such as angina pectoris.[2][3] However, the pharmacological profile of this compound, like its parent compound verapamil, is not confined to calcium channel blockade. Understanding the off-target interactions of this compound is crucial for a comprehensive assessment of its mechanism of action, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth exploration of the known and potential molecular targets of this compound beyond its primary site of action, supported by available quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Primary Target: L-Type Calcium Channels

This compound's primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel. It binds to the phenylalkylamine receptor site within the channel pore. This interaction is competitive and results in a reduction in the influx of calcium ions into cardiac muscle cells, leading to a negative inotropic effect.[4]

Quantitative Data: this compound Binding to Phenylalkylamine Receptor
CompoundTargetRadioligandTissue/SystemK_i (nM)Reference
This compound Phenylalkylamine Site (L-Type Calcium Channel)(-)-[³H]-DesmethoxyverapamilRat Cardiac Membranes471 ± 52[4]

Off-Target Molecular Interactions

Based on the pharmacological profile of its parent compound, verapamil, this compound is predicted to interact with several other molecular targets. While direct quantitative binding data for this compound at these sites is limited in the current literature, the information available for verapamil provides a strong basis for further investigation.

P-glycoprotein (P-gp / MDR1)

P-glycoprotein is a well-documented off-target of verapamil and is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Verapamil is known to inhibit P-gp, thereby enhancing the intracellular concentration of co-administered P-gp substrates. Given its structural similarity to verapamil, this compound is also expected to interact with P-gp.

This compound likely acts as an inhibitor of P-gp-mediated transport. This interaction could have significant implications, including:

  • Overcoming Multidrug Resistance: By inhibiting P-gp in cancer cells, this compound could potentially be used as a chemosensitizing agent to enhance the efficacy of anticancer drugs that are P-gp substrates.

  • Drug-Drug Interactions: Co-administration of this compound with drugs that are P-gp substrates could lead to increased plasma concentrations and potential toxicity of the co-administered drug.

  • Modulation of P-gp ATPase Activity: Verapamil has been shown to stimulate the ATPase activity of P-gp at low concentrations and inhibit it at higher concentrations. This compound may exhibit a similar biphasic effect.

CompoundTargetRadioligandSystemK_i (µM)Reference
VerapamilP-glycoprotein[³H]VerapamilCaco-2 cellsHigh and Low affinity sites reported

Note: Specific K_i values for verapamil at P-gp vary across studies and can be influenced by the experimental system and radioligand used. Direct binding studies for this compound are needed for accurate quantification.

Adrenergic Receptors

Verapamil has been shown to competitively inhibit α1-adrenergic receptors at concentrations that are clinically achievable. This suggests that this compound may also possess α1-adrenergic antagonist properties.

Blockade of α1-adrenergic receptors by this compound could contribute to its overall cardiovascular effects, such as vasodilation and a decrease in blood pressure, independent of its calcium channel blocking activity.

CompoundTargetRadioligandTissueK_i (µM)Reference
Verapamilα1-Adrenergic Receptor[³H]PrazosinRat Heart Membranes0.6
Verapamilβ-Adrenergic Receptor[³H]DihydroalprenololRat Heart Membranes72 (non-competitive)
Muscarinic Receptors

Verapamil has been demonstrated to be a competitive inhibitor of muscarinic receptors. This interaction is stereoselective, with the (-)-enantiomer of verapamil being more potent.

Antagonism of muscarinic receptors by this compound could potentially lead to anticholinergic side effects, such as dry mouth, blurred vision, and constipation, particularly at higher doses.

CompoundTargetRadioligandTissueK_i (µM)Reference
VerapamilMuscarinic Receptor[³H]Quinuclidinyl BenzilateRat Heart Membranes7
(-)-VerapamilMuscarinic Receptor[³H]Quinuclidinyl BenzilateCanine Sarcolemmal Vesicles5.3 ± 0.2
(+)-VerapamilMuscarinic Receptor[³H]Quinuclidinyl BenzilateCanine Sarcolemmal Vesicles11.4 ± 0.6
Sigma Receptors

While direct evidence for this compound binding to sigma receptors is not currently available, some phenylalkylamines have been shown to interact with these receptors. Further investigation into this potential off-target interaction is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its potential off-targets.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of this compound for α1-adrenergic receptors using a radiolabeled antagonist, such as [³H]-Prazosin.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat heart ventricles or cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, assay buffer, and [³H]-Prazosin (at a concentration close to its K_d).

      • Non-specific Binding (NSB): Membrane preparation, a high concentration of an unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine), and [³H]-Prazosin.

      • Competition Binding: Membrane preparation, varying concentrations of this compound, and [³H]-Prazosin.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC_50 value (the concentration of this compound that inhibits 50% of specific [³H]-Prazosin binding) from the competition curve using non-linear regression analysis.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is similar to the α1-adrenergic receptor binding assay but uses a muscarinic-specific radioligand, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Membrane Preparation: Prepare cell membranes from a source rich in muscarinic receptors (e.g., rat brain cortex or heart) as described above.

  • Binding Assay:

    • Set up the assay in a 96-well plate with total binding, non-specific binding (using a high concentration of an unlabeled muscarinic antagonist like atropine), and competition binding wells with varying concentrations of this compound.

    • The radioligand used is [³H]-QNB at a concentration near its K_d.

    • Incubate to allow the binding to reach equilibrium.

  • Filtration and Counting: Terminate the reaction and quantify radioactivity as described for the α1-adrenergic receptor assay.

  • Data Analysis: Analyze the data to determine the IC_50 and calculate the K_i of this compound for muscarinic receptors using the Cheng-Prusoff equation.

P-glycoprotein (MDR1) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

  • Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells or selected cancer cell lines).

  • ATPase Assay:

    • Incubate the P-gp-containing membrane vesicles in an assay buffer containing ATP and Mg²⁺.

    • Add varying concentrations of this compound to the reaction mixture. A known P-gp substrate that stimulates ATPase activity, such as verapamil, can be used as a positive control. Sodium orthovanadate is used to inhibit P-gp ATPase activity to determine the P-gp-specific activity.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., molybdate-based assay).

  • Data Analysis:

    • Plot the P-gp-specific ATPase activity as a function of this compound concentration.

    • Determine the concentration of this compound that produces half-maximal stimulation (EC_50) or inhibition (IC_50) of ATPase activity.

Signaling Pathways and Visualizations

The interaction of this compound with its off-targets can modulate distinct intracellular signaling pathways.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are G_q-protein coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). As an antagonist, this compound would block this cascade.

alpha1_adrenergic_signaling This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Inhibition Gq Gq protein Alpha1_AR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's antagonistic effect on the α1-adrenergic signaling pathway.

Muscarinic Receptor Signaling

Muscarinic receptors can be coupled to different G proteins. For instance, M1, M3, and M5 receptors typically couple to G_q to activate the PLC pathway, similar to α1-adrenergic receptors. In contrast, M2 and M4 receptors couple to G_i, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, would block these signaling events.

muscarinic_signaling cluster_gq Gq-coupled (M1, M3, M5) cluster_gi Gi-coupled (M2, M4) Anipamil_q This compound Muscarinic_R_q Muscarinic Receptor Anipamil_q->Muscarinic_R_q Inhibition Gq Gq protein Muscarinic_R_q->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG Pathway PLC->IP3_DAG Anipamil_i This compound Muscarinic_R_i Muscarinic Receptor Anipamil_i->Muscarinic_R_i Inhibition Gi Gi protein Muscarinic_R_i->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: this compound's antagonistic effects on Gq and Gi-coupled muscarinic receptor signaling.

P-glycoprotein Efflux Pump Workflow

The interaction of this compound with P-gp can be investigated through transport assays that measure the efflux of a fluorescent or radiolabeled P-gp substrate.

pgp_workflow start Start: Cells overexpressing P-gp (e.g., MDCK-MDR1) load_substrate Load cells with a fluorescent P-gp substrate (e.g., Calcein-AM) start->load_substrate incubate Incubate with this compound (or vehicle control) load_substrate->incubate measure_fluorescence Measure intracellular fluorescence over time using a plate reader incubate->measure_fluorescence analyze Analyze data: Increased fluorescence retention indicates P-gp inhibition measure_fluorescence->analyze end End: Determine IC50 for P-gp inhibition analyze->end

References

Methodological & Application

Application Notes and Protocols for Anipamil in Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anipamil, a long-acting calcium channel blocker, in in vivo studies utilizing rat models of hypertension. This document includes summarized dosage information, detailed experimental protocols for inducing various forms of hypertension, and an illustration of the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in in vivo studies with rat models. It is crucial to note that the available literature primarily focuses on specific models, and dosage optimization may be necessary for other models of hypertension.

Table 1: this compound Dosage in Renal Hypertensive Rat Model (5/6 Nephrectomy)

Administration RouteDosage RangeStudy DurationFrequencyReference
Oral (mixed with food)0.5 - 5 mg/kg/dayChronicDaily[1]

Table 2: this compound Dosage in Anesthetized Normotensive Rats

Administration RouteDosage RangeStudy DetailsObservationsReference
Intravenous (i.v.)1, 2.5, and 5 mg/kgSingle bolus injection in pentobarbitone-anesthetized ratsDose-dependent decrease in blood pressure and heart rate[2][3]

Table 3: this compound Dosage in a Rat Model of Ischemia-Reperfusion (Normotensive)

Administration RouteDosageStudy DurationFrequencyReference
Intraperitoneal (i.p.)5 mg/kg5 daysTwice dailyNot a hypertension model, but provides blood pressure data.

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These protocols are based on established methods and should be adapted to specific experimental designs and institutional guidelines.

Induction of Hypertension in Rat Models

2.1.1. Renal Hypertension: 5/6 Nephrectomy Model

This model induces hypertension through a reduction in renal mass, leading to volume overload and activation of the renin-angiotensin system.

Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine and xylazine administered intraperitoneally)[4].

  • Surgical Preparation: Shave and disinfect the surgical area on the left flank.

  • First Surgery (Left Kidney Partial Nephrectomy):

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce ischemia in approximately two-thirds of the kidney. Alternatively, surgically resect the upper and lower thirds of the kidney[5].

    • Close the incision in layers.

  • Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.

  • Second Surgery (Right Nephrectomy):

    • After one week, anesthetize the rat again.

    • Make a flank incision on the right side to expose the right kidney.

    • Ligate the right renal artery and vein and remove the entire right kidney.

    • Close the incision in layers.

  • Post-Operative Monitoring: Monitor the animal for recovery and the development of hypertension, which typically occurs over several weeks. Blood pressure can be monitored using the tail-cuff method or telemetry.

2.1.2. Mineralocorticoid-Induced Hypertension: DOCA-Salt Model

This model induces hypertension through the administration of deoxycorticosterone acetate (DOCA), a mineralocorticoid, and a high-salt diet, leading to sodium and water retention.

Protocol:

  • Uninephrectomy (Optional but common): To accelerate and exacerbate hypertension, a unilateral nephrectomy (typically the left kidney) can be performed as described in the 5/6 nephrectomy protocol one week prior to DOCA administration.

  • DOCA Administration:

    • Prepare a suspension of DOCA in a suitable vehicle like sesame oil or dimethylformamide (DMF).

    • Administer DOCA subcutaneously at a dose of 20-25 mg/kg, typically twice a week. Alternatively, DOCA pellets can be implanted subcutaneously for sustained release.

  • High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

  • Monitoring: Monitor blood pressure regularly. Hypertension typically develops within 2-4 weeks.

2.1.3. Nitric Oxide Synthase (NOS) Inhibition: L-NAME Model

This model induces hypertension by chronically inhibiting nitric oxide synthase with Nω-nitro-L-arginine methyl ester (L-NAME), leading to endothelial dysfunction and increased peripheral resistance.

Protocol:

  • L-NAME Administration:

    • Dissolve L-NAME in the drinking water at a concentration that results in a daily intake of approximately 40 mg/kg. The concentration may need to be adjusted based on the water consumption of the rats.

    • Alternatively, L-NAME can be administered daily by oral gavage.

  • Monitoring:

    • Monitor blood pressure regularly. A significant increase in blood pressure is typically observed within the first week of L-NAME administration and continues to rise over several weeks.

    • Monitor for signs of renal dysfunction, which can occur with chronic L-NAME treatment.

This compound Administration Protocols

2.2.1. Oral Administration

  • Method: this compound can be mixed directly into the powdered or pelleted rat chow.

  • Vehicle: The food itself serves as the vehicle. Ensure homogenous mixing to achieve consistent dosing.

  • Considerations: This method is suitable for chronic studies and avoids the stress of repeated handling and injections. However, the exact daily intake can vary with the animal's food consumption.

2.2.2. Intravenous (i.v.) Administration

  • Method: For acute studies, this compound can be administered as a bolus injection into a tail vein or via a catheterized jugular or femoral vein.

  • Vehicle: While the specific vehicle for this compound was not detailed in the reviewed literature, sterile saline or a solution containing a solubilizing agent like a small percentage of ethanol or DMSO, further diluted in saline, are common vehicles for intravenous injection of lipophilic drugs. It is critical to perform solubility and stability tests for the chosen vehicle.

  • Procedure (Tail Vein Injection):

    • Warm the rat's tail to dilate the veins.

    • Place the rat in a restraining device.

    • Disinfect the injection site.

    • Insert a 25-27 gauge needle into one of the lateral tail veins and inject the this compound solution slowly.

2.2.3. Intraperitoneal (i.p.) Administration

  • Method: Intraperitoneal injection offers a route for systemic administration when intravenous access is difficult or for repeated dosing.

  • Vehicle: Similar to intravenous administration, a sterile, non-irritating vehicle should be used.

  • Procedure:

    • Restrain the rat securely.

    • Tilt the animal's head downwards at a 30-40 degree angle.

    • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate to ensure no fluid or blood is drawn back before injecting the solution.

Signaling Pathway

This compound, as a phenylalkylamine calcium channel blocker, primarily exerts its antihypertensive effects by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral resistance.

Anipamil_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) This compound->L_type_Ca_Channel blocks Ca_ion_int Ca2+ (Intracellular) L_type_Ca_Channel->Ca_ion_int Ca2+ influx (inhibited) Ca_ion_ext Ca2+ (Extracellular) Ca_ion_ext->L_type_Ca_Channel Calmodulin Calmodulin Ca_ion_int->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P phosphorylates Contraction Vasoconstriction Myosin_LC_P->Contraction leads to Relaxation Vasodilation Myosin_LC_P->Relaxation (process is reduced) Blood_Pressure Decreased Blood Pressure Relaxation->Blood_Pressure leads to

References

Protocol for the Preparation of Anipamil Solutions in DMSO for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anipamil is a long-acting phenylalkylamine calcium channel blocker, analogous to verapamil, utilized in cardiovascular research.[1] For in vitro studies, proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for use in cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, guidelines for their use in in vitro assays, and information on its mechanism of action.

This compound Properties and Solubility

Table 1: this compound and DMSO Properties

ParameterValueSource
This compound Molecular Weight 520.79 g/mol
This compound CAS Number 83200-10-6
This compound Appearance Pale Yellow Thick Oil to Gel Liquid
This compound Solubility Soluble in DMSO
DMSO Molecular Weight 78.13 g/mol
DMSO Density ~1.1 g/mL
DMSO Boiling Point 189 °C

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing this compound: Accurately weigh 5.21 mg of this compound powder and transfer it to a sterile vial.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a 37°C water bath for 10-15 minutes, or until the solution is clear.

  • Sterilization (Optional): If required for the specific assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of this compound Stock Solutions

Proper storage of the this compound stock solution is crucial to maintain its stability.

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureDurationRecommendations
-20°CUp to several monthsFor short to medium-term storage.
-80°CUp to 6 monthsFor long-term storage.

Store in tightly sealed vials to prevent moisture absorption by the DMSO.

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. The tolerable DMSO concentration is cell-line dependent, but a general guideline is to keep the final concentration at or below 0.1%. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the thawed stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Immediately and thoroughly mix the working solution after adding the this compound stock to prevent precipitation.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, like its analogue verapamil, functions as an L-type calcium channel blocker. These channels are crucial for the influx of calcium into cells, which triggers muscle contraction. By blocking these channels, this compound inhibits calcium influx, leading to vascular smooth muscle relaxation (vasodilation) and a decrease in myocardial contractility.

Anipamil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-Type Calcium Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction Triggers This compound This compound This compound->L_type_channel Blocks

Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx and muscle contraction.

Experimental Workflow for In Vitro Assay Preparation

The following diagram illustrates the general workflow for preparing this compound for use in in vitro assays.

Anipamil_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation cluster_controls Experimental Controls weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Warm and Sonicate (if needed) dissolve->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells run_assay Perform In Vitro Assay add_to_cells->run_assay vehicle_control Prepare Vehicle Control (DMSO in Medium) vehicle_control->run_assay

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Application Notes and Protocols for Anipamil Administration in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a phenylalkylamine derivative that acts as a calcium channel blocker.[1] These application notes provide a comprehensive guide for the administration and evaluation of this compound in isolated Langendorff perfused heart preparations. This ex vivo model allows for the investigation of the direct cardiac effects of this compound, independent of systemic neurohumoral influences. The protocols outlined below detail the necessary procedures for heart isolation, perfusion, drug administration, and the assessment of key cardiac functional parameters.

Mechanism of Action

This compound exerts its primary pharmacological effect by blocking L-type voltage-gated calcium channels in cardiomyocytes.[1] This inhibition of calcium influx across the sarcolemma leads to a reduction in intracellular calcium availability, which in turn has a negative inotropic effect, reducing myocardial contractility.[1] Unlike some other calcium channel blockers such as Verapamil and Gallopamil, this compound has been shown to have a minimal effect on spontaneous heart rate in isolated rabbit heart preparations at concentrations up to 10⁻⁴ mol/l.[1]

Signaling Pathway of this compound in Cardiomyocytes

Anipamil_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits Ca_calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_calmodulin Reduces MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_calmodulin->MLCK Leads to reduced Myosin_P Myosin Phosphorylation MLCK->Myosin_P Decreases Contraction ↓ Myocardial Contraction (Negative Inotropy) Myosin_P->Contraction Results in

Caption: this compound's signaling cascade in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on key cardiac parameters in isolated heart preparations.

Table 1: Effect of this compound on Left Ventricular Pressure

Concentration (mol/l)Effect on Left Ventricular PressureSpeciesReference
10⁻⁸ - 10⁻⁴Dose-dependent decrease (Negative Inotropy)Rabbit[1]

Table 2: Effect of this compound on Heart Rate

Concentration (mol/l)Effect on Spontaneous Heart RateSpeciesReference
Up to 10⁻⁴No significant modificationRabbit

Table 3: Comparative Effects of Phenylalkylamine Calcium Channel Blockers

CompoundNegative Inotropic EffectChronotropic Effect (Heart Rate)Duration of Action (after washout)
This compound Present and long-lasting (still present at 12h)Minimal to no effectLong
Verapamil Present, disappears within 3hDepresses spontaneous heart rateShort
Gallopamil Present, disappears within 3hDepresses spontaneous heart rateShort

Experimental Protocols

Langendorff Perfusion Setup and Heart Isolation

This protocol describes the standard procedure for isolating a rodent heart and mounting it on a Langendorff apparatus.

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion Animal_Prep 1. Animal Anesthesia & Heparinization Heart_Isolation 2. Thoracotomy & Heart Excision Animal_Prep->Heart_Isolation Aortic_Cannulation 3. Aortic Cannulation Heart_Isolation->Aortic_Cannulation Stabilization 4. Stabilization Period (20-30 min) Aortic_Cannulation->Stabilization Baseline 5. Baseline Data Recording Stabilization->Baseline Drug_Admin 6. This compound Administration Baseline->Drug_Admin Data_Collection 7. Post-treatment Data Collection Drug_Admin->Data_Collection

References

Application Notes and Protocols for Using Anipamil in Patch-Clamp Studies of Ion Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anipamil is a long-acting phenylalkylamine derivative calcium channel blocker, structurally related to verapamil and gallopamil, used in the research of cardiovascular diseases.[1][2] Like its analogues, its primary mechanism of action is the blockade of L-type calcium channels. However, studies on its parent compound, verapamil, reveal interactions with a variety of other ion channels, including voltage-gated potassium (Kv) and sodium (Nav) channels.[3][4][5] This multi-channel activity underscores the importance of detailed electrophysiological characterization.

Patch-clamp electrophysiology is an indispensable technique for investigating the effects of pharmacological agents like this compound on ion channel function at high resolution. It allows for the precise control of the cell membrane potential while recording the ionic currents flowing through single or populations of channels. These application notes provide detailed protocols for utilizing the patch-clamp technique to characterize the electrophysiological effects of this compound on various ion channels.

Mechanism of Action and Pharmacological Profile

This compound's primary therapeutic effect is derived from its activity as a calcium channel antagonist. However, given its structural similarity to verapamil, it is crucial to consider potential off-target effects.

  • L-type Calcium Channels (CaV1.x): this compound, like other phenylalkylamines, is expected to exhibit a state-dependent blockade of L-type calcium channels. These drugs typically bind with higher affinity to the open or inactivated states of the channel, meaning their blocking effect is enhanced by channel activity (use-dependency). This action reduces calcium influx into cells, leading to negative inotropic effects in myocardial muscle.

  • Potassium Channels (KV): Verapamil has been shown to inhibit multiple types of potassium channels, including delayed rectifier (IKv), A-type, and TREK channels. This inhibition can alter cellular excitability and action potential duration, independent of its effects on calcium channels.

  • Sodium Channels (NaV): Studies have shown that verapamil can also inhibit epithelial sodium channels (ENaC), which could contribute to effects beyond its cardiovascular applications.

Quantitative Data: Effects of this compound and its Analogue Verapamil on Ion Channels

Due to the limited availability of specific patch-clamp data for this compound, the following table includes data for its well-studied analogue, verapamil, to provide a comparative reference for potential off-target effects. Researchers should empirically determine the specific parameters for this compound.

CompoundChannel TargetPreparation/Cell TypeKey Parameter (IC50 / Kd)Reference(s)
This compoundL-type Ca2+ ChannelsIsolated rabbit heart (inotropic effect)10⁻⁸ - 10⁻⁴ mol/l (conc. range)
VerapamilL-type Ca2+ ChannelsRat ventricular myocytesUse- and frequency-dependent block
VerapamilVoltage-gated K+ (Kv) ChannelsRabbit coronary smooth muscle cells0.82 µM (apparent Kd)
VerapamilDelayed Rectifier K+ Current (IKDR)Chick dorsal root ganglion neuronsState-dependent block
VerapamilDelayed Outwardly Rectifying K+ CurrentRat intracardiac ganglion neurons11 µM
VerapamilVoltage-dependent K+ CurrentGuinea pig outer hair cells11 µM
VerapamilATP-regulated K+ (KATP) CurrentFeline ventricular myocytesSignificant suppression at 2 µM
VerapamilEpithelial Na+ Channel (ENaC)A6 cells (transepithelial transport)77% inhibition at 300 µM

Experimental Protocols

General Patch-Clamp Workflow

The whole-cell patch-clamp configuration is the most common method for studying the effects of compounds on the total current from a cell. The workflow involves isolating a single cell, forming a high-resistance "giga-seal" between the cell membrane and a glass micropipette, and then rupturing the membrane patch to gain electrical access to the cell's interior.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture/ Tissue Dissociation B Prepare External & Internal Solutions C Pull & Fire-Polish Glass Micropipette D Fill Pipette & Mount on Headstage C->D Setup E Approach Cell with Positive Pressure D->E F Form Giga-Ohm Seal (Release Pressure) E->F G Rupture Membrane (Brief Suction) F->G Go Whole-Cell H Switch to Voltage-Clamp & Apply Protocol G->H I Record Baseline Currents H->I J Perfuse with this compound & Record Currents I->J Drug Application K Analyze Data: (I-V Curves, % Block) J->K L Determine IC50 K->L

General workflow for a whole-cell patch-clamp experiment.
Protocol 1: Investigating this compound's Effect on L-type Ca2+ Channels

This protocol is designed to isolate L-type calcium currents (ICa,L) and assess the inhibitory effects of this compound.

  • Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with CaV1.2) or primary cells like ventricular myocytes.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation). To block Na⁺ and K⁺ channels, Tetrodotoxin (TTX, ~0.5 µM) and K⁺ channel blockers (e.g., 4-AP, Cs⁺) can be added.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH. (Note: Cesium is used to block outward K⁺ currents).

  • Electrophysiological Recording (Voltage-Clamp):

    • Establish a stable whole-cell configuration.

    • Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed (resting) state.

    • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit ICa,L and generate a baseline current-voltage (I-V) relationship.

    • To test for use-dependency, apply a train of short depolarizing pulses (e.g., to 0 mV for 100 ms at 1 Hz).

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

    • Perfuse the cell with the this compound-containing solution.

    • Repeat the voltage-clamp protocols at various concentrations to determine the extent of block and any changes in channel kinetics.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on Voltage-Gated K+ Channels

This protocol is for investigating this compound's effects on total voltage-gated potassium currents (IKv).

  • Cell Preparation: Use cells endogenously expressing Kv channels (e.g., coronary arterial smooth muscle cells, sympathetic neurons).

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Add specific blockers for other channels if necessary (e.g., TTX for Na⁺ channels, CdCl₂ for Ca²⁺ channels).

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 1 MgCl₂. pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording (Voltage-Clamp):

    • Establish a stable whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -70 mV).

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV) to activate outward K⁺ currents.

    • Record baseline currents.

  • This compound Application:

    • Perfuse the cell with various concentrations of this compound.

    • Repeat the voltage-clamp protocol to measure the effect on IKv amplitude and kinetics (activation, inactivation). Verapamil has been noted to accelerate the decay rate of Kv channel inactivation.

  • Data Analysis:

    • Measure the steady-state or peak outward current at each voltage step.

    • Compare the I-V relationships before and after drug application to quantify the block.

    • Analyze the time course of the currents to identify any effects on channel gating.

Visualizations of Pathways and Processes

Signaling Pathway of L-type Ca2+ Channel Blockade

The primary action of this compound is to block the L-type calcium channel, preventing the influx of Ca²⁺ that is critical for the contraction of cardiac and smooth muscle cells.

G cluster_membrane Cell Membrane cluster_cell Intracellular Space CaChannel L-type Ca²⁺ Channel (Open/Inactivated State) CaInflux Ca²⁺ Influx CaChannel->CaInflux Allows This compound This compound This compound->CaChannel Blocks Calmodulin Ca²⁺-Calmodulin Complex CaInflux->Calmodulin Forms Contraction Muscle Contraction MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK MLCK->Contraction Depolarization Membrane Depolarization Depolarization->CaChannel Activates

This compound blocks L-type Ca²⁺ channels, inhibiting downstream contraction signaling.
Troubleshooting Common Patch-Clamp Issues

Success in patch-clamping requires clean conditions and careful technique. This decision tree outlines solutions to common problems.

G Start Start Experiment Problem Problem Encountered? Start->Problem Seal Cannot Form Giga-Seal Problem->Seal Yes Rupture Cell Dies After Going Whole-Cell Problem->Rupture Yes Noise Noisy Recording Problem->Noise Yes Success Successful Recording Problem->Success No Sol_Seal1 Check Pipette: - Tip dirty/clogged? - Resistance 4-8 MΩ? Seal->Sol_Seal1 Sol_Seal2 Check Solutions: - Filtered? Correct Osmolarity? Seal->Sol_Seal2 Sol_Seal3 Check Cells: - Healthy morphology? Seal->Sol_Seal3 Sol_Rupture1 Use Gentler Suction Rupture->Sol_Rupture1 Sol_Rupture2 Check Internal Solution: - Osmolarity match? - Correct pH? Rupture->Sol_Rupture2 Sol_Rupture3 Try Perforated Patch Rupture->Sol_Rupture3 Sol_Noise1 Check Grounding Noise->Sol_Noise1 Sol_Noise2 Perfuse Faster to Remove Debris Noise->Sol_Noise2

A decision tree for troubleshooting common patch-clamp problems.

Conclusion

When using this compound in patch-clamp studies, it is essential to consider its full pharmacological profile. While its primary target is the L-type calcium channel, its structural similarity to verapamil suggests potential interactions with potassium and sodium channels that can significantly influence cellular electrophysiology. The protocols outlined here provide a framework for a comprehensive investigation, from confirming the primary on-target effect to exploring potential off-target activities. Careful experimental design, including the use of specific ion channel blockers and appropriate voltage protocols, is critical for accurately interpreting the effects of this compound on ion channel activity.

References

Application Notes and Protocols for Determining Cell Viability Following Anipamil Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a long-acting calcium channel blocker belonging to the phenylalkylamine class, analogous to Verapamil.[1] While primarily investigated for cardiovascular applications, emerging research on related phenylalkylamine compounds suggests potential antiproliferative and cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the modulation of intracellular calcium concentration, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[2] Verapamil, a closely related compound, has been shown to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents.[3][4][5] These findings suggest that this compound may hold similar potential as a therapeutic agent in oncology.

This document provides a detailed protocol for assessing the in vitro effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Additionally, this guide presents a hypothetical data summary and a generalized signaling pathway associated with the mechanism of action of phenylalkylamine calcium channel blockers.

Data Presentation

The following table summarizes hypothetical quantitative data from a cell viability assay performed on a generic cancer cell line after 48 hours of treatment with this compound. This data is for illustrative purposes to demonstrate the potential dose-dependent effect of this compound on cell viability.

This compound Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195 ± 4.8
1078 ± 6.1
2555 ± 5.5
5032 ± 4.9
10015 ± 3.7

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep This compound Stock Preparation treatment This compound Treatment (24-72h) drug_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for the cell viability assay with this compound.

Generalized Signaling Pathway of Phenylalkylamine Calcium Channel Blockers

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ca_channel L-type Calcium Channel This compound->ca_channel blocks ca_ion Intracellular Ca2+ Concentration ca_channel->ca_ion influx decreased er_stress ER Stress ca_ion->er_stress modulates cell_cycle_arrest Cell Cycle Arrest ca_ion->cell_cycle_arrest induces proliferation Cell Proliferation ca_ion->proliferation inhibits apoptosis Apoptosis er_stress->apoptosis induces nfkb NF-κB Inhibition er_stress->nfkb leads to cell_cycle_arrest->proliferation inhibits nfkb->apoptosis promotes

Caption: Phenylalkylamine calcium channel blocker signaling pathway.

References

Application Notes: Anipamil for Smooth Muscle Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anipamil is a long-acting phenylalkylamine-derived calcium channel blocker and an analogue of verapamil.[1][2] It is utilized in cardiovascular research to investigate the role of calcium signaling in smooth muscle cell (SMC) physiology and pathology.[1] Like other calcium antagonists, this compound's primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for regulating intracellular calcium concentration ([Ca2+]i).[3][4] In vascular smooth muscle cells (VSMCs), this inhibition leads to vasodilation and has been shown to have direct antiproliferative effects. Studies have demonstrated that this compound can inhibit the growth of SMCs and promote a more differentiated cellular phenotype, making it a valuable tool for studying conditions like hypertension and atherosclerosis where abnormal SMC proliferation is a key factor.

These application notes provide recommended concentrations, detailed protocols, and an overview of the signaling pathways affected by this compound in smooth muscle cell cultures.

Mechanism of Action

This compound exerts its effects on smooth muscle cells primarily by blocking the influx of extracellular calcium through L-type calcium channels. This action disrupts downstream signaling cascades that are dependent on intracellular calcium.

  • Blockade of L-type Calcium Channels: this compound binds to L-type calcium channels on the plasma membrane of SMCs, preventing the influx of Ca2+ ions that normally occurs in response to membrane depolarization.

  • Reduction of Intracellular Calcium: The reduced influx of Ca2+ lowers the overall cytosolic calcium concentration. This prevents the binding of calcium to calmodulin.

  • Inhibition of Contraction: The Ca2+-calmodulin complex is required to activate myosin light chain kinase (MLCK). By preventing its formation, this compound inhibits the phosphorylation of myosin light chains, leading to smooth muscle relaxation.

  • Inhibition of Proliferation: Intracellular calcium signaling is also linked to mitogenic pathways. By reducing Ca2+ availability, this compound can interfere with the activation of pathways such as the Protein Kinase C (PKC) and the p42/p44 Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, which are involved in cell growth and proliferation.

Anipamil_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol CaChannel L-type Ca2+ Channel Ca_in Ca2+ (influx) CaChannel->Ca_in Calmodulin Calmodulin Ca_in->Calmodulin MAPK_pathway MAPK/ERK Pathway Ca_in->MAPK_pathway Activates Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Activates pMLC Myosin Light Chain Phosphorylation MLCK->pMLC Catalyzes Contraction Contraction pMLC->Contraction Proliferation Proliferation MAPK_pathway->Proliferation This compound This compound This compound->CaChannel Blocks Ca_ext Extracellular Ca2+ Ca_ext->CaChannel Depolarization

Caption: this compound's mechanism of action in smooth muscle cells.

Data Presentation

Quantitative data for this compound's use in SMC culture is limited. However, based on its relation to verapamil and general data on phenylalkylamines, a starting concentration range can be proposed. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Table 1: Recommended this compound Concentrations for in vitro SMC Experiments

ParameterConcentration RangeNotesReference
Effective Range (General) 10 nM - 10 µM (10⁻⁸ - 10⁻⁵ M)This range is based on the effective concentrations observed for phenylalkylamines in cardiac and vascular tissues.
IC₅₀ for Proliferation (Verapamil) 3.5 ± 0.3 µMAs an analogue, this compound's IC₅₀ for inhibiting Angiotensin II-induced proliferation is expected to be in a similar micromolar range.
Suggested Starting Concentration 1 µMA concentration of 1 µM is a common starting point for in vitro studies with calcium channel blockers like verapamil.

Table 2: Summary of this compound Effects on Smooth Muscle Cell Phenotype

EffectObservationExperimental ContextReference
Inhibition of Growth This compound treatment leads to growth inhibition in cultured SMCs.Primary and secondary cultures of rabbit aortic SMCs.
Phenotypic Modulation Promotes a more differentiated cell phenotype, indicated by the expression of smooth muscle myosin heavy chain (SM-MyHC).Rabbit aortic SMCs in culture.
Prevention of Intimal Thickening In vivo, this compound treatment reduces intimal thickening by decreasing the number of postnatal-type SMCs.Hypertensive rabbit model.

Experimental Protocols

Protocol 1: Primary Culture and Subculture of Vascular Smooth Muscle Cells

This protocol describes the isolation and culture of VSMCs from rat thoracic aortas using a combined explant and enzymatic digestion method.

VSMC_Culture_Workflow start Euthanize Animal (e.g., Rat) step1 Isolate Thoracic Aorta under sterile conditions start->step1 step2 Remove adventitia and endothelium step1->step2 step3 Cut aorta into small (1-2 mm) rings step2->step3 step4 Primary Digestion: Collagenase Type II step3->step4 step5 Plate digested tissue fragments (explants) in complete medium step4->step5 step6 Incubate at 37°C, 5% CO2. Allow cells to migrate out step5->step6 step7 Subculture: Wash with PBS, detach with Trypsin-EDTA step6->step7 step8 Neutralize, centrifuge, and resuspend cells step7->step8 step9 Plate cells for experiments (Passage 3-8 recommended) step8->step9 end Cells ready for This compound treatment step9->end

Caption: Experimental workflow for VSMC isolation and culture.

Materials:

  • DMEM with 4.5 g/L glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile surgical instruments

Procedure:

  • Aorta Isolation: Euthanize a rat according to approved institutional protocols. Surgically expose and isolate the thoracic aorta under sterile conditions. Place it in cold, sterile PBS.

  • Cleaning: Transfer the aorta to a sterile dish with fresh PBS. Carefully remove the surrounding fatty and connective tissue (adventitia). Cut the aorta open longitudinally and gently scrape the luminal surface to remove the endothelium.

  • Explant Preparation: Cut the cleaned aortic tissue into small 1-2 mm² pieces.

  • Enzymatic Digestion: Incubate the tissue pieces in a solution of DMEM containing 1 mg/mL Collagenase Type II for 1.5-2 hours at 37°C with gentle agitation.

  • Plating: Transfer the digested tissue pieces along with the cell suspension to a culture flask or dish containing pre-warmed complete medium (DMEM, 20% FBS, 1% Penicillin-Streptomycin).

  • Primary Culture: Incubate at 37°C in a 5% CO₂ incubator. Do not disturb for the first 3-4 days. Cells with a characteristic "hills and valleys" morphology will begin to migrate from the explants. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash with PBS. Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Expansion: Neutralize the trypsin with an equal volume of complete medium. Collect the cell suspension, centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Plate the cells into new flasks at a 1:3 or 1:4 ratio. Passages 3-8 are typically recommended for experiments.

Protocol 2: Assessment of VSMC Proliferation (MTT Assay)

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.

Proliferation_Assay_Workflow start Seed VSMCs in a 96-well plate step1 Allow cells to adhere (24 hours) start->step1 step2 Synchronize cells by serum starvation (0.5% FBS) for 24 hours step1->step2 step3 Treat cells with this compound at various concentrations + mitogen (e.g., 10% FBS or PDGF) step2->step3 step4 Incubate for desired time period (e.g., 24-48 hours) step3->step4 step5 Add MTT reagent to each well and incubate for 4 hours step4->step5 step6 Solubilize formazan crystals with DMSO or Solubilization Buffer step5->step6 step7 Read absorbance at 570 nm using a plate reader step6->step7 end Analyze data and calculate % inhibition step7->end

Caption: Workflow for assessing this compound's effect on VSMC proliferation.

Materials:

  • Cultured VSMCs (Passage 3-8)

  • 96-well culture plates

  • This compound stock solution (dissolved in DMSO or ethanol)

  • Serum-free or low-serum (0.5% FBS) DMEM

  • Complete medium (10% FBS) or mitogen (e.g., PDGF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other solubilizing agent

Procedure:

  • Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Adhesion and Synchronization: Allow cells to adhere for 24 hours. Then, replace the medium with low-serum medium (0.5% FBS) and incubate for another 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

  • Treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the synchronization medium and add 100 µL of the treatment medium to each well. Include the following controls:

    • Negative Control: Low-serum medium only.

    • Positive Control: Mitogen-containing medium (e.g., 10% FBS) + vehicle.

    • Vehicle Control: Mitogen-containing medium + the same concentration of vehicle (e.g., DMSO) used for the highest this compound dose.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated positive control. Plot the results to determine the IC₅₀ value.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Cell Yield from Primary Isolation Insufficient enzymatic digestion. Over-digestion leading to cell death.Optimize collagenase concentration and incubation time. Ensure tissue is minced finely.
Contamination of Primary Culture Non-sterile technique during dissection or handling.Perform all steps in a laminar flow hood. Thoroughly wash tissue with PBS containing antibiotics.
High Variability in Proliferation Assay Uneven cell seeding. Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate.
This compound Precipitates in Medium Poor solubility at high concentrations.Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the medium is low (<0.1%) and consistent across all treatments.
No Inhibitory Effect Observed This compound concentration is too low. Cell line is resistant. Incubation time is too short.Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). Increase incubation time to 48 or 72 hours.

References

Application Notes and Protocols for In Vivo Delivery of Anipamil in Rabbit Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil, a phenylalkylamine calcium channel blocker, is a long-acting analog of verapamil. It is of interest in cardiovascular research for its potential therapeutic applications. Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like this compound. Rabbits are a commonly used animal model in preclinical PK studies due to their physiological similarities to humans in certain aspects and their convenient size for handling and blood sampling.

Pharmacokinetic Data

Due to the limited availability of published pharmacokinetic data for this compound in rabbits, the following table presents data for verapamil, a closely related phenylalkylamine calcium channel blocker, to provide a comparative reference for researchers.

Table 1: Pharmacokinetic Parameters of Verapamil in Rabbits Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Oral1045.5 ± 8.71.5 ± 0.5235.6 ± 45.2~20[Fictional Reference for Illustrative Purposes]
Intravenous2850.2 ± 150.30.08 (5 min)450.8 ± 75.1100[Fictional Reference for Illustrative Purposes]
Sublingual1060.1 ± 11.51.0 ± 0.3310.4 ± 58.9~27[Fictional Reference for Illustrative Purposes]

Note: The data presented in this table is for illustrative purposes based on typical values for verapamil and should not be considered as actual experimental results for this compound. Researchers should conduct pilot studies to determine the specific pharmacokinetic profile of this compound.

Experimental Protocols

Oral Gavage Administration

Oral gavage ensures the precise administration of a specified dose of a substance directly into the stomach.

Materials:

  • This compound formulation (e.g., solution or suspension in a suitable vehicle like water, 0.5% methylcellulose, or polyethylene glycol)

  • New Zealand White rabbits (or other appropriate strain)

  • Appropriate-sized oral gavage needle (stainless steel, ball-tipped)

  • Syringe

  • Animal scale

  • Restraining device or manual restraint by a trained technician

Protocol:

  • Animal Preparation: Fast the rabbits overnight (approximately 12 hours) before dosing to ensure an empty stomach, but allow free access to water.

  • Dosage Calculation: Weigh each rabbit to determine the exact volume of the this compound formulation to be administered based on the desired dose (mg/kg).

  • Restraint: Gently but firmly restrain the rabbit to prevent movement and injury. The rabbit can be wrapped in a towel or placed in a commercial restrainer.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rabbit's nose to the last rib to estimate the distance to the stomach. Gently insert the ball-tipped needle into the diastema (the space between the incisors and premolars) and advance it along the roof of the mouth towards the esophagus.

  • Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. If the rabbit coughs or shows signs of respiratory distress, withdraw the needle immediately.

  • Drug Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

  • Post-Administration: Gently remove the gavage needle and return the rabbit to its cage. Provide access to food a few hours after dosing.

  • Blood Sampling: Collect blood samples from the marginal ear vein or central ear artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) for pharmacokinetic analysis.

Intravenous (IV) Injection

Intravenous injection allows for the direct administration of the drug into the systemic circulation, resulting in 100% bioavailability.

Materials:

  • Sterile this compound formulation suitable for intravenous injection

  • New Zealand White rabbits

  • 24-26 gauge needles or butterfly catheters

  • Syringes

  • Clippers

  • 70% ethanol or other suitable disinfectant

  • Restraining device

  • Tourniquet (optional)

Protocol:

  • Animal Preparation: No fasting is typically required for IV administration unless specified by the study design.

  • Dosage Calculation: Weigh each rabbit to determine the precise volume of the sterile this compound solution to be injected.

  • Restraint and Vein Preparation: Place the rabbit in a restraining device. The marginal ear vein is the most common site for IV injections in rabbits. Shave the fur over the selected vein and disinfect the area with 70% ethanol. Application of a topical anesthetic cream (e.g., EMLA) 30 minutes prior can reduce discomfort.

  • Catheter/Needle Insertion: A technician can apply gentle pressure at the base of the ear to make the vein more prominent. Insert the needle or catheter, bevel up, into the vein. A flash of blood in the hub of the needle or the catheter tubing confirms proper placement.

  • Drug Administration: Slowly inject the this compound solution over a defined period (e.g., 1-2 minutes) to avoid adverse cardiovascular effects.

  • Post-Injection: After injection, withdraw the needle/catheter and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Blood Sampling: Collect blood from the contralateral ear vein or artery at specified time points.

Subcutaneous (SC) Injection

Subcutaneous injection is a common route for sustained drug delivery.

Materials:

  • Sterile this compound formulation suitable for subcutaneous injection

  • New Zealand White rabbits

  • 23-25 gauge needles

  • Syringes

  • Clippers

  • 70% ethanol or other suitable disinfectant

Protocol:

  • Animal Preparation: No specific preparation is usually needed.

  • Dosage Calculation: Weigh the rabbit and calculate the required volume of the this compound formulation.

  • Injection Site Preparation: The loose skin over the dorsal scapular region (scruff of the neck) is a common site for SC injections. Shave the fur and disinfect the skin.

  • Injection: Tent the skin by gently lifting it. Insert the needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.

  • Drug Administration: Inject the this compound formulation slowly into the subcutaneous space.

  • Post-Injection: Withdraw the needle and gently massage the area to aid in the dispersal of the injected solution.

  • Blood Sampling: Collect blood samples as per the schedule for pharmacokinetic analysis.

Visualizations

Experimental Workflow for a Rabbit Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Acclimatization of Rabbits B Fasting (for Oral Dosing) A->B C This compound Administration (Oral, IV, or SC) B->C D Collection from Marginal Ear Vein/Artery C->D E Plasma Separation D->E F Bioanalytical Method (e.g., LC-MS/MS) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G

Caption: Workflow for a typical in vivo pharmacokinetic study in rabbits.

Logical Relationship of Administration Routes to Bioavailability

G cluster_routes Administration Routes cluster_absorption Absorption Phase IV Intravenous Systemic_Circulation Systemic Circulation IV->Systemic_Circulation 100% Bioavailability Oral Oral GI_Tract GI Tract & First-Pass Metabolism Oral->GI_Tract SC Subcutaneous Subcutaneous_Tissue Subcutaneous Tissue SC->Subcutaneous_Tissue GI_Tract->Systemic_Circulation <100% Bioavailability Subcutaneous_Tissue->Systemic_Circulation Variable Bioavailability

Caption: Impact of administration route on this compound's entry into systemic circulation.

Application Notes and Protocols for Anipamil Infusion in a Porcine Model of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anipamil, a long-acting phenylalkylamine derivative and calcium channel blocker, has been investigated for its potential cardioprotective effects during myocardial ischemia. Its mechanism of action involves the blockade of L-type calcium channels, leading to a reduction in calcium influx into cardiomyocytes and vascular smooth muscle cells. This activity can elicit a range of cardiovascular effects, including reduced myocardial contractility, decreased heart rate, and vasodilation, which may be beneficial in the context of ischemic heart disease.

These application notes provide a detailed protocol for the intravenous infusion of this compound in a porcine model of myocardial ischemia, based on published research. The pig heart is anatomically and physiologically similar to the human heart, making it a relevant preclinical model for cardiovascular studies.[1][2] The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and similar compounds.

Data Presentation

The following tables summarize the dosing and administration of this compound as described in a key study investigating its effects on myocardial ischemia in pigs.[3]

Table 1: this compound and Verapamil Infusion Protocols [3]

Treatment GroupBolus Dose (mg/kg)Infusion Rate (mg/kg/min)Number of Animals (n)
This compound (Low Dose)1.00.108
This compound (High Dose)5.00.5012
Verapamil0.50.608
Vehicle Control--15

Table 2: Hemodynamic Effects of this compound (Dose-Response Study) [3]

This compound Dose (mg/kg, i.v.)Change in Blood PressureChange in Left-Ventricular PressureChange in dP/dtmaxChange in Cardiac OutputChange in Heart Rate
0.25 - 6.0Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reductionIncrease

Experimental Protocols

Animal Model and Preparation

A validated porcine model of myocardial ischemia is crucial for these studies.

  • Animal Selection: Use healthy domestic pigs of either sex, weighing approximately 20-30 kg.

  • Anesthesia: Anesthetize the pigs with a suitable anesthetic agent, such as pentobarbitone. The choice of anesthesia is critical as it can influence hemodynamic stability and experimental outcomes.

  • Surgical Preparation:

    • Perform a tracheotomy and mechanically ventilate the animals.

    • Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug and fluid administration.

    • Place a catheter in the left ventricle for pressure measurements.

    • Perform a left thoracotomy to expose the heart.

    • Isolate a section of the left anterior descending (LAD) coronary artery for occlusion.

Induction of Myocardial Ischemia
  • Coronary Artery Occlusion: Induce regional myocardial ischemia by occluding the prepared section of the LAD coronary artery using a snare or an angioplasty balloon.

  • Duration of Ischemia: The duration of occlusion can be varied depending on the study's objectives. In the reference study, arrhythmias were monitored for up to 4 hours post-occlusion.

This compound Infusion Protocol

The following protocol is based on the study by Walker et al. (1995).

  • Drug Preparation: Prepare this compound for intravenous administration in a suitable vehicle.

  • Administration:

    • Administer an initial intravenous bolus dose of this compound.

    • Immediately following the bolus, begin a continuous intravenous infusion at the specified rate.

  • Dosing Regimens:

    • Low Dose: 1.0 mg/kg bolus followed by a 0.10 mg/kg/min infusion.

    • High Dose: 5.0 mg/kg bolus followed by a 0.50 mg/kg/min infusion.

  • Control Groups:

    • Vehicle Control: Administer the vehicle solution without this compound.

    • Positive Control: A verapamil group (0.5 mg/kg bolus + 0.60 mg/kg/min infusion) can be included for comparison.

Monitoring and Data Collection
  • Hemodynamics: Continuously monitor electrocardiogram (EKG), blood pressure, left-ventricular pressure, and its derivative (dP/dtmax), and cardiac output.

  • Arrhythmia Analysis: Monitor and classify arrhythmic events such as ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Myocardial Injury Assessment: At the end of the experiment, the heart can be excised for infarct size determination using techniques like tetrazolium staining.

Visualizations

Signaling Pathway of L-type Calcium Channel Blockers

Anipamil_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_effects Downstream Effects This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_ion_int Ca²⁺ (Intracellular) Ca_ion_ext Ca²⁺ (Extracellular) Ca_ion_ext->L_type_Ca_Channel Influx Reduced_Ca_Influx Reduced Intracellular Ca²⁺ Decreased_Contractility Decreased Myocardial Contractility Reduced_Ca_Influx->Decreased_Contractility Vasodilation Coronary and Peripheral Vasodilation Reduced_Ca_Influx->Vasodilation Cardioprotection Cardioprotection during Ischemia Decreased_Contractility->Cardioprotection Vasodilation->Cardioprotection

Caption: this compound blocks L-type calcium channels, reducing intracellular calcium and leading to cardioprotection.

Experimental Workflow for this compound Infusion in a Pig Myocardial Ischemia Model

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Catheterization, Thoracotomy) start->animal_prep baseline Baseline Hemodynamic Measurements animal_prep->baseline drug_admin This compound/Vehicle Administration (Bolus + Infusion) baseline->drug_admin ischemia Induce Myocardial Ischemia (LAD Occlusion) drug_admin->ischemia monitoring Continuous Monitoring (ECG, Hemodynamics, Arrhythmias) ischemia->monitoring end End of Experiment (Data Analysis, Infarct Size) monitoring->end

Caption: Workflow for this compound infusion and myocardial ischemia induction in a porcine model.

References

Application Notes and Protocols: Measuring Anipamil Efficacy in Animal Models of Angina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angina pectoris, characterized by chest pain due to myocardial ischemia, is a primary manifestation of coronary artery disease. The development of effective antianginal drugs requires robust preclinical evaluation in relevant animal models. Anipamil, a long-acting phenylalkylamine calcium channel blocker, has shown potential in the management of angina. These application notes provide detailed protocols for assessing the efficacy of this compound in established animal models of angina, focusing on surgical and pharmacological methods of induction. The protocols described herein are intended to guide researchers in obtaining reproducible and translatable data for the preclinical evaluation of this compound and similar cardiovascular drugs.

Mechanism of Action of this compound

This compound is a calcium channel antagonist that exerts its therapeutic effects by blocking the influx of calcium ions through L-type (long-acting) voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[1][2] This blockade leads to a reduction in intracellular calcium concentration, resulting in several key physiological responses that alleviate angina:

  • Coronary Vasodilation: By relaxing the smooth muscle of the coronary arteries, this compound increases coronary blood flow, thereby improving oxygen supply to the ischemic myocardium.

  • Peripheral Arterial Vasodilation: this compound dilates peripheral arteries, which reduces systemic vascular resistance (afterload). This decrease in afterload lessens the workload on the heart, consequently reducing myocardial oxygen demand.[3]

  • Negative Inotropic and Chronotropic Effects: this compound depresses cardiac contractility (negative inotropy) and slows the heart rate (negative chronotropy), further decreasing myocardial oxygen consumption.[3][4]

The combined effect of increased oxygen supply and decreased oxygen demand effectively alleviates the imbalance that causes anginal pain.

Anipamil_Mechanism_of_Action cluster_Sarcolemma Sarcolemma cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction Vasodilation Vasodilation Reduced_HR_Contractility Reduced Heart Rate & Contractility This compound This compound This compound->L_type_channel Blocks

This compound blocks L-type calcium channels, reducing intracellular calcium and leading to therapeutic effects.

Experimental Protocols

I. Coronary Artery Ligation (CAL) Model in Rats

This surgical model creates a localized area of myocardial ischemia, mimicking the pathophysiology of angina pectoris.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • ECG monitoring system

  • This compound solution for administration

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Shave and disinfect the thoracic area.

  • Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.

  • Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the observation of a pale, ischemic area in the myocardium.

  • Drug Administration: Administer this compound or vehicle control intravenously (e.g., 0.5 or 1.0 mg/kg) 30 minutes prior to LAD occlusion. For chronic studies, this compound can be administered orally (e.g., 6.0 mg/kg once daily for 8 days) before the occlusion procedure.

  • ECG Monitoring: Continuously record the ECG throughout the procedure. The primary endpoint for angina is the degree of ST-segment depression or elevation.

  • Closure and Recovery: Close the thoracic cavity and skin incision. Monitor the animal during recovery.

CAL_Workflow A Anesthesia & Surgical Prep B Thoracotomy A->B C This compound/Vehicle Administration B->C D LAD Coronary Artery Ligation C->D E ECG Monitoring (Baseline & Post-Ligation) D->E F Surgical Closure & Recovery E->F G Data Analysis (ST-segment, Arrhythmias) F->G Isoproterenol_Workflow A Animal Acclimatization B This compound/Vehicle Administration A->B C Isoproterenol Administration (Induction) B->C D Continuous ECG Monitoring C->D E Blood Sample Collection D->E F Biochemical Analysis (CK, LDH) E->F G Data Analysis F->G

References

Troubleshooting & Optimization

Troubleshooting Anipamil solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Anipamil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a long-acting calcium channel blocker of the phenylalkylamine type, analogous to Verapamil.[1][2] It is investigated for its therapeutic potential in cardiovascular diseases.[1] Like many lipophilic compounds, this compound exhibits poor solubility in aqueous solutions, which can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments. This can result in issues such as precipitation, inaccurate dosing, and reduced bioavailability in experimental systems.

Q2: What is the reported aqueous solubility of this compound?

This compound has a reported solubility of 2 mg/mL in water, which may require ultrasonication and warming to achieve.[3] It is also soluble in DMSO.[3] For aqueous stock solutions, filtration through a 0.22 µm filter and sterilization are recommended before use.

Q3: How does pH influence the solubility of this compound?

Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. Why did this happen?

This common issue is known as "antisolvent precipitation." this compound is readily soluble in an organic solvent like DMSO, but when this concentrated stock is diluted into an aqueous buffer (the "antisolvent"), the immediate change in solvent polarity can drastically decrease this compound's solubility, causing it to precipitate out of solution. This is particularly problematic if the final concentration in the aqueous buffer exceeds its solubility limit at that specific pH and temperature.

Q5: How should I store my this compound stock solutions?

For long-term stability, this compound stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from light and moisture. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound in aqueous solutions.

Issue 1: this compound powder will not dissolve in water or aqueous buffer.

  • Potential Cause: The concentration you are trying to achieve exceeds this compound's intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Reduce Concentration: Attempt to prepare a more dilute solution.

    • Apply Gentle Heat: Warm the solution in a water bath (e.g., 37-50°C) while stirring. Do not boil, as this may degrade the compound.

    • Use Mechanical Agitation: Employ a vortex mixer or sonicator to provide energy to break up powder aggregates and facilitate dissolution.

    • Adjust pH: Lowering the pH of the solution to the acidic range (e.g., pH 4-6) may improve the solubility of the weakly basic this compound.

Issue 2: Precipitation occurs immediately upon diluting a DMSO stock of this compound into cell culture media or buffer (e.g., PBS).

  • Potential Cause 1: Antisolvent Precipitation. The rapid change in solvent polarity causes the drug to crash out of solution.

  • Troubleshooting Steps:

    • Slow, Drop-wise Addition with Vortexing: Pre-warm your aqueous medium to your experimental temperature (e.g., 37°C). While vigorously vortexing or stirring the medium, add the DMSO stock solution drop-by-drop. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

    • Reduce Final Concentration: Your target concentration may be too high for the final aqueous environment. Try a lower final concentration.

    • Increase Final Co-solvent Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Potential Cause 2: Buffer Incompatibility. Components of your buffer system (e.g., high salt concentration in PBS) may reduce this compound's solubility.

  • Troubleshooting Steps:

    • Test Different Buffers: If possible, test the solubility of this compound in alternative buffers, such as Tris-HCl, which may have a different ionic strength.

    • Prepare a More Dilute Stock: A lower concentration DMSO stock will require a larger volume to be added to the aqueous phase, which can sometimes aid in mixing and reduce immediate precipitation.

Issue 3: The final aqueous solution of this compound is initially clear but becomes cloudy or shows precipitation over time.

  • Potential Cause 1: Supersaturation and Instability. The solution may be supersaturated, meaning it holds more dissolved compound than it can stably maintain over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is best practice to prepare working solutions of poorly soluble compounds fresh for each experiment.

    • Use Solubility Enhancers: Consider the use of pharmaceutically acceptable excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to create more stable formulations such as inclusion complexes or micelles. These require careful validation for compatibility with your experimental system.

  • Potential Cause 2: Temperature Effects. If the solution was prepared with heat, it might precipitate as it cools to room temperature or is stored at lower temperatures.

  • Troubleshooting Steps:

    • Maintain Temperature: If your experiment allows, maintain the solution at a constant, slightly elevated temperature (e.g., 37°C).

    • Determine Solubility at Experimental Temperature: Conduct a preliminary experiment to determine the maximum soluble concentration at your intended experimental and storage temperatures.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃₄H₅₂N₂O₂
Molecular Weight 520.79 g/mol
Solubility in Water 2 mg/mL (requires ultrasonic and warming)
Solubility in DMSO Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure: a. Weigh the appropriate amount of this compound powder in a sterile container. For a 1 mL stock of 10 mM this compound (MW: 520.79), this would be 5.21 mg. b. Add the calculated volume of anhydrous DMSO to the powder. c. Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile conical tubes.

  • Procedure: a. Pre-warm the required volume of cell culture medium to 37°C. b. Calculate the volume of the 10 mM stock solution needed for the final working solution. To prepare 10 mL of a 10 µM solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%. c. While gently vortexing the pre-warmed medium, add the 10 µL of the DMSO stock solution drop-wise into the medium. d. Continue to mix for an additional 30 seconds to ensure homogeneity. e. Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells. f. Important: Prepare a vehicle control by adding 10 µL of DMSO to 10 mL of medium to account for any solvent effects.

Visualizations

Anipamil_Troubleshooting_Workflow This compound Aqueous Solution Troubleshooting Workflow cluster_troubleshooting Troubleshooting Steps start Start: Need to prepare This compound aqueous solution prep_stock Prepare concentrated stock in anhydrous DMSO start->prep_stock dilute Dilute DMSO stock into aqueous medium/buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear. Proceed with experiment. observe->success No precipitate Precipitation or cloudiness observed observe->precipitate Yes troubleshoot Troubleshoot Issue precipitate->troubleshoot ts1 1. Lower final concentration troubleshoot->ts1 ts2 2. Pre-warm aqueous medium and add stock drop-wise while vortexing troubleshoot->ts2 ts3 3. Adjust pH of aqueous medium to be more acidic troubleshoot->ts3 ts4 4. Consider solubility enhancers (e.g., cyclodextrins, surfactants) troubleshoot->ts4 ts1->dilute ts2->dilute ts3->dilute ts4->dilute

Caption: Workflow for troubleshooting this compound solubility issues.

L_type_Calcium_Channel_Blockade Mechanism of Action: this compound as an L-type Calcium Channel Blocker This compound This compound ca_channel L-type Voltage-Gated Calcium Channel This compound->ca_channel Blocks vasodilation Vasodilation This compound->vasodilation Leads to ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows intracellular_ca Increased Intracellular [Ca²⁺] ca_influx->intracellular_ca smc_contraction Smooth Muscle Contraction intracellular_ca->smc_contraction smc_contraction->vasodilation Inhibition of

Caption: Signaling pathway of this compound's action on L-type calcium channels.

References

Technical Support Center: Optimizing Anipamil Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of Anipamil for in vitro experiments while minimizing cytotoxicity. Given that this compound is a long-acting calcium channel blocker and an analog of Verapamil, much of the guidance is based on established principles for this class of drugs and specific data available for Verapamil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: Direct cytotoxic concentration data for this compound is limited in published literature. However, as a starting point, researchers can refer to the concentration ranges used for its analog, Verapamil. For initial experiments, a broad range of concentrations from 1 µM to 100 µM is recommended to determine the dose-response curve for your specific cell line. Some studies on Verapamil have shown cytotoxic effects in the 10-50 µM range in T-lymphocytes and IC50 values in the millimolar range for monocytic cell lines after 24-72 hours of incubation.[1] It is crucial to perform a dose-response experiment to identify the optimal non-toxic concentration for your experimental setup.

Q2: How can I determine if this compound is causing cytotoxicity in my cell culture?

A2: Cytotoxicity can be assessed using various assays that measure different cellular parameters. The most common methods include:

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

  • Apoptosis Assays (e.g., Annexin V staining): Detects programmed cell death, which can be a mechanism of drug-induced cytotoxicity.

Q3: My cells show reduced proliferation after this compound treatment. Does this always mean its cytotoxic?

A3: Not necessarily. This compound, as a calcium channel blocker, can inhibit cell proliferation without inducing cell death, particularly in smooth muscle cells.[2] This anti-proliferative effect is part of its therapeutic mechanism. It is essential to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects. Combining a proliferation assay (like cell counting or BrdU incorporation) with a cytotoxicity assay (like LDH release or Annexin V staining) can help differentiate between these two outcomes.

Q4: What are the visual signs of this compound-induced cytotoxicity in cell culture?

A4: Visual inspection of your cell culture under a microscope can provide initial clues of cytotoxicity. Common morphological changes include:

  • Rounding up and detachment of adherent cells.

  • Shrinking of cells and condensation of chromatin (indicative of apoptosis).

  • Appearance of cellular debris in the culture medium.

  • A significant decrease in cell density compared to control cultures.

Q5: How long should I expose my cells to this compound to assess cytotoxicity?

A5: The incubation time for cytotoxicity assessment can vary depending on the cell type and the specific research question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's effect. Some cytotoxic effects may only become apparent after prolonged exposure. For instance, studies on Verapamil have shown time-dependent cytotoxicity in monocytic cell lines.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death even at low this compound concentrations. Cell line is highly sensitive to calcium channel blockers.Perform a dose-response experiment with a much lower concentration range (e.g., nanomolar to low micromolar).
Solvent (e.g., DMSO) used to dissolve this compound is at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control.
Inconsistent results between cytotoxicity assays. Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity).Use a multi-parametric approach. For example, combine an MTT assay with an LDH assay to get a more comprehensive picture of this compound's effect.
Timing of the assay is not optimal to detect the cytotoxic event.Perform a time-course experiment to identify the optimal endpoint for measuring cytotoxicity.
No apparent cytotoxicity, but the expected biological effect of this compound is also absent. This compound concentration is too low.Gradually increase the concentration of this compound. Ensure that the concentration remains below the cytotoxic threshold determined in your initial dose-response experiments.
The cell line may not express the specific calcium channels that this compound targets.Verify the expression of voltage-gated calcium channels in your cell line through literature search or experimental methods like RT-PCR or Western blotting.

Quantitative Data Summary

Due to the limited availability of direct IC50 values for this compound, the following tables summarize the cytotoxic concentrations of its analog, Verapamil, in various cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

Table 1: Verapamil IC50 Values in Different Cell Lines

Cell LineAssayIncubation TimeIC50 Value
U937 (Human Monocytic)MTT24 hours1.028 mM
48 hours1.285 mM
72 hours1.002 mM
THP-1 (Human Monocytic)MTT24 hours1.519 mM
48 hours1.939 mM
72 hours1.290 mM
HCT (Human Colon Tumor)MTTNot SpecifiedDose-dependent inhibition observed
SH-SY5Y (Human Neuroblastoma)MTTNot SpecifiedCytotoxicity observed at various concentrations

Note: The IC50 values for U937 and THP-1 cells were reported in a study by Hajighasemi and Kakadezfuli.[1]

Experimental Protocols

Here are detailed protocols for commonly used cytotoxicity assays to determine the optimal concentration of this compound.

MTT Assay Protocol

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well plate

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include untreated control and solvent control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay Protocol

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • 96-well plate

  • This compound stock solution

  • Cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired time period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Annexin V Apoptosis Assay Protocol

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with different concentrations of this compound for the desired duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation anipamil_dilution Prepare this compound serial dilutions add_this compound Add this compound to cells anipamil_dilution->add_this compound incubation Incubate for 24, 48, 72h add_this compound->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay annexin_v_assay Annexin V Assay (Apoptosis) incubation->annexin_v_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate annexin_v_assay->read_plate calculate_viability Calculate % Viability/ Cytotoxicity read_plate->calculate_viability determine_ic50 Determine Non-toxic Concentration calculate_viability->determine_ic50

Experimental workflow for determining this compound cytotoxicity.

signaling_pathway cluster_downstream Downstream Effects This compound This compound vdcc Voltage-Dependent Calcium Channels (VDCCs) This compound->vdcc Blocks ca_influx Ca2+ Influx vdcc->ca_influx Inhibits intracellular_ca [Ca2+]i ca_influx->intracellular_ca Decreases proliferation Cell Proliferation (e.g., in Smooth Muscle Cells) intracellular_ca->proliferation Inhibits apoptosis Apoptosis intracellular_ca->apoptosis May Induce at High Conc. cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Potential signaling pathway of this compound-induced cytotoxicity.

troubleshooting_logic start Unexpected Cell Death with this compound check_conc Is the this compound concentration too high? start->check_conc check_solvent Is the solvent concentration toxic? check_conc->check_solvent No solution1 Perform dose-response with lower concentrations. check_conc->solution1 Yes check_sensitivity Is the cell line highly sensitive? check_solvent->check_sensitivity No solution2 Run solvent control; reduce solvent concentration. check_solvent->solution2 Yes solution3 Test on a different, less sensitive cell line. check_sensitivity->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Troubleshooting logic for unexpected this compound cytotoxicity.

References

Anipamil stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of anipamil in cell culture media and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a long-acting calcium channel blocker, analogous to verapamil.[1][2] It primarily functions by inhibiting L-type calcium channels, which are crucial for muscle contraction. By blocking these channels, this compound reduces the influx of calcium ions into cardiac and vascular smooth muscle cells. This leads to a decrease in myocardial contractility and vasodilation, resulting in lowered blood pressure.[3][4]

Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of specific published data on the stability of this compound in common cell culture media. The stability of a compound in cell culture can be influenced by various factors, including the composition of the medium, pH, temperature, and exposure to light.[5] It is highly recommended to perform a stability study under your specific experimental conditions.

Q3: What are the signs of this compound degradation or precipitation in my experiments?

Inconsistent or a complete loss of expected biological effects can be an indicator of this compound degradation. Visual signs of instability may include the appearance of precipitates or a change in the color of the culture medium. To avoid precipitation, it is advisable to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in the cell culture medium.

Q4: How can I determine the stability of this compound in my specific cell culture setup?

A stability study should be conducted by incubating this compound in your cell culture medium at the intended concentration and temperature (e.g., 37°C). Aliquots should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect. Degradation of this compound in the cell culture medium over the course of the experiment.Perform a time-course experiment to determine the effective duration of this compound's action. Conduct a stability study to quantify the rate of degradation (see Experimental Protocols section). Consider replenishing the medium with fresh this compound at appropriate intervals for long-term experiments.
Precipitate forms after adding this compound to the cell culture medium. Poor solubility of this compound at the working concentration in the aqueous medium.Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions for each experiment. Visually inspect the medium under a microscope for any signs of precipitation after adding the compound.
High variability between replicate experiments. Inconsistent dosing due to precipitation or degradation. Pipetting errors.Prepare a master mix of the this compound-containing medium to ensure uniform concentration across all wells or flasks. Adhere to strict quality control in pipetting techniques.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • Sterile tubes or plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Working Solution Preparation: Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate. Place them in a 37°C incubator.

  • Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour sample serves as the initial concentration reference.

  • Sample Processing: For each time point, transfer an aliquot of the medium to a new tube. To precipitate proteins, add three volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (Hours)% Remaining in DMEM% Remaining in RPMI-1640
0100.0100.0
298.599.1
496.297.8
892.195.3
2485.488.7
4876.881.2
7268.374.5

Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Visualizations

Anipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx mediates Intracellular_Ca Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca increases Calmodulin Calmodulin Intracellular_Ca->Calmodulin activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P promotes Contraction Muscle Contraction MLC_P->Contraction leads to

Caption: this compound's mechanism of action on muscle contraction.

Stability_Workflow Start Start: Prepare this compound Stock Solution Spike Spike Cell Culture Medium with this compound Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Process Protein Precipitation (Acetonitrile) Sample->Process Analyze Analyze by HPLC Process->Analyze End End: Determine % Remaining Analyze->End Troubleshooting_Logic Problem Inconsistent Results? Check_Precipitate Precipitate Visible? Problem->Check_Precipitate Yes Run_Stability Perform Stability Study? Problem->Run_Stability No Check_Precipitate->Run_Stability No Sol_A Optimize Solubilization (e.g., lower DMSO) Check_Precipitate->Sol_A Yes Sol_B Adjust Dosing Strategy (e.g., replenish media) Run_Stability->Sol_B Degradation Observed Sol_C Proceed with Experiment Run_Stability->Sol_C Stable

References

Anipamil Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anipamil. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and mitigate potential off-target effects of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a long-acting calcium channel blocker of the phenylalkylamine class.[1] Its primary mechanism of action is the inhibition of voltage-gated L-type calcium channels (VDCCs), which are crucial for calcium influx into cells.[2] This action is particularly prominent in myocardial muscle.[3] this compound interacts competitively with the phenylalkylamine binding sites in cardiac membranes.[4]

Q2: What are the known or suspected off-target effects of this compound?

Q3: How can I distinguish between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. Here are a few strategies:

  • Use a structurally related but inactive control compound: If available, a molecule structurally similar to this compound that does not block L-type calcium channels can help identify effects not related to its primary mechanism.

  • Perform rescue experiments: If an observed effect is due to L-type calcium channel blockade, you may be able to reverse it by increasing the extracellular calcium concentration.

  • Use a chemically distinct L-type calcium channel blocker: If a different class of L-type calcium channel blocker (e.g., a dihydropyridine like nifedipine) produces the same effect, it is more likely to be an on-target effect.

  • Knockdown or knockout of the intended target: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the L-type calcium channel should abolish the on-target effects of this compound.

Q4: At what concentration should I use this compound to minimize off-target effects?

It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is essential to determine the optimal concentration for your specific experimental system. Based on in vitro studies, this compound shows effects on L-type calcium channels in the nanomolar to low micromolar range. Higher concentrations are more likely to induce off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected resistance to other drugs in my cell line after this compound treatment. This compound may be inhibiting P-glycoprotein (P-gp), leading to increased intracellular concentration and efficacy of other drugs that are P-gp substrates.1. Check if the other drugs in your experiment are known P-gp substrates. 2. Perform a P-gp inhibition assay to confirm this compound's effect in your cell line (see Protocol 2). 3. If P-gp inhibition is confirmed, consider using drugs that are not P-gp substrates or account for this effect in your experimental design.
Observed effects do not correlate with L-type calcium channel blockade. The observed phenotype may be due to an off-target effect of this compound.1. Perform a literature search for known off-target effects of Verapamil, as it is a close analog. 2. Use a different class of L-type calcium channel blocker to see if the effect is reproducible. 3. Consider performing a broad off-target screening assay if the effect is critical to your research.
Variability in experimental results between different batches of this compound. Differences in the purity or stability of the compound can lead to inconsistent results.1. Ensure you are using a high-purity grade of this compound from a reputable supplier. 2. Prepare fresh stock solutions and store them properly, protected from light and at the recommended temperature. 3. Perform a quality control check, such as measuring its IC50 for L-type calcium channel blockade, to ensure consistency between batches.
Cell death or toxicity at concentrations expected to be specific for L-type calcium channels. Some cell lines may be particularly sensitive to calcium channel blockade or to off-target effects of this compound.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line. 2. Lower the concentration of this compound and/or reduce the incubation time. 3. Ensure that the vehicle (e.g., DMSO) concentration is not contributing to toxicity.

Quantitative Data Summary

The following table summarizes the available binding affinity and inhibitory concentration data for this compound and its close analog, Verapamil. Note that the data for P-glycoprotein is for Verapamil and is provided as a likely estimate for this compound's off-target activity.

CompoundTargetAssay TypeValueReference
This compound Phenylalkylamine binding site (L-type Calcium Channel)Radioligand displacement (Ki)471 ± 52 nM
VerapamilPhenylalkylamine binding site (L-type Calcium Channel)Radioligand displacement (Ki)55 ± 11 nM
VerapamilP-glycoprotein (P-gp/MDR1)Rhodamine 123 accumulation (IC50)~1-5 µM
VerapamilP-glycoprotein (P-gp/MDR1)Paclitaxel cytotoxicity potentiation (EC50)3.3 nM (at 1 µg/ml paclitaxel)

Key Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)

This protocol outlines a general method to determine the effective concentration range of this compound for inhibiting L-type calcium channels in a cellular context.

1. Cell Preparation:

  • Plate your cells of interest at an appropriate density in a multi-well plate.
  • Allow cells to adhere and reach the desired confluency.

2. This compound Dilution Series:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle-only control.

3. Calcium Influx Assay:

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Pre-incubate the cells with the different concentrations of this compound for a duration determined by your experimental needs (e.g., 30 minutes).
  • Stimulate calcium influx using a depolarizing agent (e.g., high potassium solution) or a specific agonist for L-type calcium channels.
  • Measure the change in fluorescence using a plate reader or fluorescence microscope.

4. Data Analysis:

  • Normalize the fluorescence signal to the baseline before stimulation.
  • Plot the peak fluorescence intensity or the area under the curve against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol describes how to assess the inhibitory effect of this compound on P-gp function using a fluorescent P-gp substrate like Rhodamine 123.

1. Cell Culture:

  • Use a cell line that overexpresses P-gp (e.g., MDR1-transfected cells or a drug-resistant cancer cell line). Culture a parental (low P-gp expressing) cell line as a control.

2. This compound and Control Treatment:

  • Prepare different concentrations of this compound in the appropriate buffer or medium.
  • Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle-only control.

3. Rhodamine 123 Accumulation:

  • Pre-incubate the cells with the this compound concentrations and controls for a defined period (e.g., 30 minutes).
  • Add the fluorescent P-gp substrate, Rhodamine 123, to all wells at a final concentration of ~1 µM.
  • Incubate for a further period (e.g., 60 minutes) to allow for substrate accumulation.

4. Measurement and Analysis:

  • Wash the cells with ice-cold PBS to remove extracellular dye.
  • Lyse the cells and measure the intracellular fluorescence using a fluorometer.
  • Alternatively, analyze the cells by flow cytometry.
  • Calculate the percentage of inhibition of P-gp efflux for each this compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

L_Type_Calcium_Channel_Signaling This compound This compound LTCC L-Type Calcium Channel (VDCC) This compound->LTCC Inhibition P_gp P-glycoprotein (P-gp) (Off-Target) This compound->P_gp Inhibition (Suspected) Ca_influx Ca²⁺ Influx LTCC->Ca_influx Mediation Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activation CaMKII Ca²⁺/CaM-dependent protein kinase II (CaMKII) Calmodulin->CaMKII Activation CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (e.g., cell survival, plasticity) CREB->Gene_Expression Regulation Drug_Efflux Drug Efflux P_gp->Drug_Efflux Mediation Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is the this compound concentration as low as possible? Start->Check_Concentration Dose_Response Perform Dose-Response (Protocol 1) Check_Concentration->Dose_Response No On_Target_Hypothesis Hypothesis: On-Target Effect Check_Concentration->On_Target_Hypothesis Yes Off_Target_Hypothesis Hypothesis: Off-Target Effect Check_Concentration->Off_Target_Hypothesis Yes Dose_Response->Check_Concentration Rescue_Experiment Perform Ca²⁺ Rescue Experiment On_Target_Hypothesis->Rescue_Experiment Alternative_Blocker Use Different Class of L-Type Ca²⁺ Blocker On_Target_Hypothesis->Alternative_Blocker Pgp_Assay Perform P-gp Inhibition Assay (Protocol 2) Off_Target_Hypothesis->Pgp_Assay Confirm_On_Target On-Target Effect Confirmed Rescue_Experiment->Confirm_On_Target Effect Rescued Alternative_Blocker->Confirm_On_Target Effect Reproduced Confirm_Off_Target Off-Target Effect Likely Pgp_Assay->Confirm_Off_Target P-gp Inhibited Logical_Relationships This compound This compound LTCC_Inhibition L-Type Ca²⁺ Channel Inhibition This compound->LTCC_Inhibition Primary Action Pgp_Inhibition P-gp Inhibition (Off-Target) This compound->Pgp_Inhibition Secondary Action Desired_Effect Desired Therapeutic/ Experimental Effect LTCC_Inhibition->Desired_Effect MDR_Reversal Multidrug Resistance Reversal Pgp_Inhibition->MDR_Reversal Altered_PK Altered Pharmacokinetics of other drugs Pgp_Inhibition->Altered_PK

References

Anipamil Administration in Animal Models: A Technical Support Guide to Mitigating Hypotension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the administration of Anipamil in animal models, with a specific focus on preventing and managing hypotension. The following information is curated to assist researchers in designing and executing experiments that yield reliable data while ensuring animal welfare.

Troubleshooting Guide: Managing this compound-Induced Hypotension

This compound, a long-acting L-type calcium channel blocker and analogue of verapamil, is a potent vasodilator that can induce a dose-dependent decrease in blood pressure.[1][2] This guide provides a systematic approach to troubleshooting and managing hypotension during your experiments.

Pre-emptive Strategies to Minimize Hypotension

Proactive measures can significantly reduce the incidence and severity of this compound-induced hypotension.

  • Dose Titration: Begin with the lowest effective dose and gradually escalate to the desired therapeutic level. This allows for the assessment of individual animal sensitivity and helps to avoid sharp drops in blood pressure.

  • Slow Infusion Rate: Administering this compound as a slow intravenous infusion, rather than a rapid bolus injection, can prevent a sudden and pronounced hypotensive response.

  • Hydration Status: Ensure animals are adequately hydrated prior to this compound administration. Dehydration can exacerbate hypotensive effects. Consider administering a bolus of sterile, isotonic saline (e.g., 0.9% NaCl) to ensure euhydration.

Real-time Monitoring and Intervention

Continuous monitoring of cardiovascular parameters is critical. If hypotension occurs, the following steps should be taken:

  • Reduce or Pause Infusion: The first step is to decrease the rate of this compound infusion or temporarily halt it.

  • Fluid Resuscitation: If hypotension persists, administer an intravenous bolus of a warmed isotonic crystalloid solution (e.g., Lactated Ringer's or 0.9% saline) at a rate of 5-10 mL/kg over 10-15 minutes.

  • Vasopressor Support (for severe, persistent hypotension): In cases of severe hypotension that do not respond to fluid resuscitation, the use of vasopressors may be necessary. This should be done with caution and under veterinary guidance.

    • Dopamine: Can be administered as a constant rate infusion to increase blood pressure.

    • Norepinephrine: A potent vasopressor that can be used in refractory cases.

This compound Dosage and Expected Hemodynamic Response

The following table summarizes reported intravenous dosages of this compound in rats and the observed qualitative hemodynamic effects.[1][2] Note that the precise percentage of blood pressure reduction can vary based on experimental conditions, including the anesthetic used and the animal's physiological state.

Dose (mg/kg, i.v.)Animal ModelObserved Effect on Mean Arterial Pressure (MAP)Other Cardiovascular Effects
1.0RatDose-dependent decreaseDecrease in heart rate and peripheral resistance.
2.5RatDose-dependent decreaseMore pronounced decrease in heart rate and peripheral resistance.
5.0RatSignificant dose-dependent decreaseMyocardial depression observed at this higher dose.

Experimental Protocols

Protocol 1: Intravenous Infusion of this compound in Rats

This protocol is designed to minimize the risk of hypotension through a controlled rate of administration.

Materials:

  • This compound solution (sterile, pharmaceutical grade)

  • Sterile 0.9% saline for dilution

  • Infusion pump

  • Catheterized rat (e.g., jugular or femoral vein)

  • Continuous blood pressure monitoring system

Procedure:

  • Anesthetize the rat using a stable anesthetic regimen that has minimal impact on cardiovascular function.

  • Prepare the this compound infusion by diluting it in sterile 0.9% saline to the desired concentration.

  • Initiate a slow infusion of the this compound solution. A starting point is to deliver the total dose over a period of 30-60 minutes.

  • Continuously monitor the mean arterial pressure (MAP) and heart rate.

  • If the MAP drops by more than 20-25% from baseline, reduce the infusion rate by 50%.

  • If the MAP continues to fall, pause the infusion and consider fluid resuscitation as described in the troubleshooting guide.

  • Once the blood pressure stabilizes, the infusion can be resumed at a lower rate.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound, as a phenylalkylamine calcium channel blocker, primarily exerts its effect by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac myocytes.[1] This leads to vasodilation and a decrease in cardiac contractility, resulting in a reduction in blood pressure.

Anipamil_Mechanism This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure Decreased Blood Pressure Peripheral_Resistance->Blood_Pressure Anipamil_Workflow Start Start Experiment Prep Prepare this compound Infusion Start->Prep Administer Administer this compound (Slow Infusion) Prep->Administer Monitor Continuously Monitor Blood Pressure Administer->Monitor Hypotension Hypotension Detected? Monitor->Hypotension Reduce_Infusion Reduce/Pause Infusion Hypotension->Reduce_Infusion Yes Continue Continue Experiment Hypotension->Continue No Fluid_Bolus Administer Fluid Bolus Reduce_Infusion->Fluid_Bolus Reassess Reassess Blood Pressure Fluid_Bolus->Reassess Stable Blood Pressure Stable? Reassess->Stable Stable->Reduce_Infusion No Stable->Continue Yes End End Experiment Continue->End

References

Technical Support Center: Overcoming Anipamil Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when long-term cell cultures develop resistance to Anipamil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting calcium channel blocker of the phenylalkylamine class, analogous to verapamil.[1] It is used in cardiovascular research and has been investigated for its effects on smooth muscle cell phenotypes.[1] Its primary mechanism of action involves blocking L-type calcium channels, which are crucial for regulating calcium influx into cells.[2] This modulation of calcium signaling can affect various cellular processes, including proliferation and contraction.

Q2: We are observing a decreased response to this compound in our long-term cell culture experiments. What is the likely cause?

The most common reason for decreased sensitivity to drugs like this compound in long-term cell culture is the development of multidrug resistance (MDR).[3] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein (P-gp).[4] P-gp functions as an efflux pump, actively transporting a wide range of compounds, including calcium channel blockers, out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.

Q3: How can we confirm that P-glycoprotein (P-gp) overexpression is the cause of this compound resistance in our cell line?

Several experimental approaches can confirm the role of P-gp in mediating this compound resistance:

  • Western Blotting: This technique allows for the direct quantification of P-gp expression levels. A comparison between your parental (sensitive) and the this compound-resistant cell line should reveal a significant increase in the ~170 kDa protein band corresponding to P-gp in the resistant cells.

  • Immunofluorescence: This method provides a visual confirmation of increased P-gp expression and its localization to the cell membrane in resistant cells compared to sensitive cells.

  • Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye Rhodamine 123. Resistant cells overexpressing P-gp will exhibit lower intracellular fluorescence due to the rapid efflux of the dye. This efflux can be inhibited by known P-gp inhibitors, such as verapamil, leading to increased fluorescence in the resistant cells.

Q4: What strategies can be employed to overcome this compound resistance in our experiments?

Overcoming P-gp-mediated this compound resistance typically involves the co-administration of a P-gp inhibitor. These inhibitors can act competitively or non-competitively to block the efflux pump, thereby increasing the intracellular concentration of this compound. Verapamil, a close analog of this compound, is a well-documented P-gp inhibitor and can be used to restore sensitivity.

Q5: If we don't have an this compound-resistant cell line, how can we develop one for our studies?

This compound-resistant cell lines can be developed by continuous exposure of a parental cell line to gradually increasing concentrations of this compound over an extended period (typically 6-12 months). The process starts with a low concentration (e.g., the IC20) and the dose is escalated as the cells adapt and resume normal proliferation. It is crucial to cryopreserve cells at various stages of resistance development.

Troubleshooting Guides

Problem 1: Loss of Resistant Phenotype Over Time

  • Possible Cause: The resistant cell line was cultured for an extended period without the selective pressure of this compound.

  • Recommended Solution:

    • Routinely culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC50 of the resistant line).

    • Before starting an experiment, thaw a fresh, early-passage vial of the resistant cell line that has a confirmed resistance profile.

    • Regularly verify the IC50 of the resistant cell line to ensure the phenotype is stable.

Problem 2: Inconsistent Results in Resistance Reversal Experiments

  • Possible Cause 1: The concentration of the P-gp inhibitor (e.g., verapamil) is suboptimal.

  • Recommended Solution 1: Perform a dose-response experiment to determine the optimal non-toxic concentration of the P-gp inhibitor that effectively reverses resistance. Concentrations of verapamil in the range of 2-10 µM have been shown to be effective in vitro.

  • Possible Cause 2: The P-gp inhibitor requires pre-incubation to be effective.

  • Recommended Solution 2: Test different pre-incubation times with the P-gp inhibitor before adding this compound to allow for sufficient inhibition of the efflux pump.

  • Possible Cause 3: The cells are over-confluent, which can sometimes lead to altered drug sensitivity.

  • Recommended Solution 3: Ensure that cells are seeded at an optimal density and are in the exponential growth phase during the experiment.

Problem 3: High Background in Rhodamine 123 Efflux Assay

  • Possible Cause: The concentration of Rhodamine 123 is too high, leading to non-specific fluorescence.

  • Recommended Solution: Optimize the concentration of Rhodamine 123. A typical starting range is 50-200 ng/mL.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Fold-Change
Parental (Sensitive)5-
This compound-Resistant10020

Table 2: Effect of a P-gp Inhibitor (Verapamil) on this compound IC50 in Resistant Cells

Cell LineTreatmentThis compound IC50 (µM)Reversal Fold-Change
This compound-ResistantThis compound alone100-
This compound-ResistantThis compound + Verapamil (5 µM)812.5

Table 3: Rhodamine 123 Efflux Assay - Mean Fluorescence Intensity (MFI)

Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)
Parental (Sensitive)Rhodamine 123850
This compound-ResistantRhodamine 123150
This compound-ResistantRhodamine 123 + Verapamil (5 µM)780

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.

Materials:

  • Parental and this compound-resistant cell lines

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell blank control.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

This protocol describes the detection of P-gp protein levels in cell lysates.

Materials:

  • Parental and this compound-resistant cell lysates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp (e.g., clone C219)

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-actin or anti-tubulin)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each cell lysate onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the P-gp band (~170 kDa) between the parental and resistant cell lines. Normalize the P-gp signal to the loading control.

Protocol 3: Rhodamine 123 Efflux Assay

This protocol measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Parental and this compound-resistant cell lines

  • Phenol red-free culture medium

  • Rhodamine 123

  • P-gp inhibitor (e.g., Verapamil)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to the cell suspension (final concentration 50-200 ng/mL) and incubate for 30-60 minutes at 37°C in the dark. For inhibitor-treated samples, pre-incubate the cells with the P-gp inhibitor for 15-30 minutes before adding Rhodamine 123.

  • Efflux: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells with and without the P-gp inhibitor to the MFI of the parental cells. A lower MFI in resistant cells that increases upon inhibitor treatment is indicative of P-gp-mediated efflux.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance cluster_0 Phase 1: Resistance Development & Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance A Parental Cell Line B Long-term culture with increasing concentrations of this compound A->B C Putative this compound-Resistant Cell Line B->C D Determine IC50 of this compound (MTT Assay) C->D E Compare IC50 to Parental Line D->E F Confirm Resistance (Significant increase in IC50) E->F G Western Blot for P-gp Expression F->G H Rhodamine 123 Efflux Assay F->H I Analyze P-gp levels and function G->I H->I J Co-administer this compound with a P-gp inhibitor (e.g., Verapamil) I->J K Determine this compound IC50 in the presence of inhibitor J->K L Evaluate reversal of resistance K->L

Caption: Workflow for developing and characterizing this compound resistance.

signaling_pathway P-glycoprotein (P-gp) Mediated this compound Efflux cluster_cell Resistant Cancer Cell Anipamil_in This compound (extracellular) Pgp P-glycoprotein (P-gp) Efflux Pump Anipamil_in->Pgp Binds to P-gp Target Intracellular Target (e.g., L-type Ca2+ channels) Anipamil_in->Target Reduced binding Anipamil_out This compound (extracellular) Pgp->Anipamil_out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Energy Source Effect Reduced Cytotoxic Effect Target->Effect Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux troubleshooting_logic Troubleshooting this compound Resistance Start Decreased this compound Efficacy Observed Q1 Is the cell line supposed to be resistant? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Check_phenotype Verify resistant phenotype (IC50 assay) A1_yes->Check_phenotype Develop_resistance Develop a new resistant cell line A1_no->Develop_resistance Q2 Is the phenotype stable? Check_phenotype->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Troubleshoot_exp Troubleshoot experimental conditions (inhibitor concentration, confluency, etc.) A2_yes->Troubleshoot_exp Revert_culture Revert to earlier passage or re-select for resistance A2_no->Revert_culture Confirm_Pgp Confirm P-gp overexpression and function Develop_resistance->Confirm_Pgp

References

Identifying and mitigating Anipamil degradation products in solution

Author: BenchChem Technical Support Team. Date: November 2025

Anipamil Degradation Technical Support Center

This compound is a calcium channel blocker and a structural analog of Verapamil.[1][2] While specific degradation pathways for this compound are not extensively documented, studies on Verapamil provide valuable insights into potential degradation products and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

Based on studies of its analog Verapamil, this compound is likely susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[3][4] Photolytic and thermal degradation may also occur under specific conditions.

Q2: What are the potential degradation products of this compound?

While specific degradation products for this compound have not been characterized, oxidative degradation of the structurally similar Verapamil has been shown to yield products such as 3,4-dimethoxybenzoic acid, resulting from the oxidation of the alkyl side chain.[1] It is plausible that this compound could undergo similar oxidative cleavage.

Q3: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is highly recommended. These methods can effectively separate the parent drug from its degradation products, allowing for accurate quantification. A common approach involves using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile.

Q4: How can I mitigate the degradation of this compound in my experimental solutions?

Based on the stability profile of Verapamil, the following mitigation strategies are recommended:

  • pH Control: Maintaining the pH of the solution within a stable range is crucial. Verapamil has shown optimal stability in a pH range of approximately 3.2 to 5.6.

  • Temperature Control: Store this compound solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation.

  • Protection from Light: If photolytic degradation is a concern, protect solutions from light by using amber vials or by covering the container with aluminum foil.

  • Use of Antioxidants: For solutions susceptible to oxidation, the addition of antioxidants could be considered, although compatibility and potential interference with the experiment must be evaluated.

  • Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compoundPerform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products.
Loss of this compound concentration over time Chemical instability in the chosen solvent or bufferEvaluate the pH and temperature of the solution. Adjust the pH to the optimal range (e.g., 3.2-5.6, based on Verapamil data) and store at a lower temperature.
Discoloration of the solution Formation of degradation productsThis can be an indicator of significant degradation. Prepare fresh solutions and implement mitigation strategies such as pH control and protection from light.
Inconsistent analytical results Inadequate separation of this compound from degradation productsOptimize the HPLC/UPLC method. Adjust the mobile phase composition, gradient, or column chemistry to improve resolution.

Quantitative Data on Verapamil Degradation

The following table summarizes the typical extent of degradation observed for Verapamil under various stress conditions. This can serve as a preliminary guide for designing forced degradation studies for this compound.

Stress Condition Typical Degradation (%) Reference
Acid Hydrolysis (e.g., 1 M HCl)Significant Degradation
Base Hydrolysis (e.g., 1 M NaOH)Significant Degradation
Oxidation (e.g., 30% H₂O₂)Significant Degradation
Photolytic StressStable
Thermal Stress (e.g., 105°C)Stable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a PDA/DAD or UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 1 M HCl and heat at a controlled temperature (e.g., 70°C) for a specified period (e.g., 72 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 1 M NaOH and heat under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 30% H₂O₂ at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at an elevated temperature (e.g., 105°C).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC or UPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound in the presence of its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Isocratic: 50:50 (Mobile Phase A : Mobile Phase B)
Flow Rate 2.0 mL/min
Detection Wavelength 232 nm
Injection Volume 20 µL
Column Temperature Ambient

Visualizations

Presumed Degradation Pathway of this compound

Anipamil_Degradation This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation DP1 Hydrolytic Degradation Products Acid->DP1 Base->DP1 DP2 Oxidative Degradation Products (e.g., cleavage products) Oxidation->DP2

Caption: Presumed degradation pathways of this compound based on its structural analog, Verapamil.

Experimental Workflow for this compound Degradation Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Anipamil_Sol Prepare this compound Solution Forced_Deg Forced Degradation (Acid, Base, Oxidation, etc.) Anipamil_Sol->Forced_Deg Neutralize Neutralize/Dilute Samples Forced_Deg->Neutralize HPLC HPLC/UPLC Analysis Neutralize->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Quant Quantification of this compound and Degradation Products Data->Quant

Caption: General experimental workflow for the analysis of this compound degradation products.

References

Validation & Comparative

Anipamil vs. Verapamil: A Comparative Analysis of Efficacy in Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of anipamil and verapamil in the management of cardiac arrhythmias, drawing upon available experimental data. Both agents are calcium channel blockers, with this compound being a long-acting analog of verapamil. This document outlines their mechanisms of action, summarizes key quantitative findings from preclinical studies, and details the experimental protocols employed in these investigations.

Mechanism of Action: L-type Calcium Channel Blockade

Both verapamil and its analog this compound exert their primary antiarrhythmic effects by blocking L-type voltage-dependent calcium channels.[1][2] These channels are crucial for the normal electrical activity of the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes.[1][3] By inhibiting the influx of calcium into cardiac cells, these drugs slow down the rate of depolarization in nodal tissues.[3] This action leads to a decreased heart rate, prolonged AV nodal conduction time, and a reduction in myocardial contractility.

Verapamil's therapeutic action in atrial arrhythmias is thought to stem from its ability to suppress abnormal electrical activity in diseased atrial tissues and to slow the conduction of rapid impulses through the AV node. More recent studies suggest that verapamil may also exert its antiarrhythmic effects by inhibiting ryanodine receptors (RyR) and reducing reactive oxygen species (ROS) production in the context of myocardial ischemia. This compound's antiarrhythmic actions are also attributed to its calcium antagonist properties, which provide both direct anti-arrhythmic and anti-ischemic effects.

cluster_cell Cardiac Myocyte cluster_heart Heart Ca_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Depolarization Depolarization Ca_ion_in->Depolarization Initiates SR Sarcoplasmic Reticulum Ca_ion_in->SR Induces Contraction Contraction Depolarization->Contraction Arrhythmia Arrhythmia Depolarization->Arrhythmia Abnormal -> Verapamil Verapamil / this compound Verapamil->Ca_channel Blocks RyR Ryanodine Receptor (RyR) Verapamil->RyR Inhibits ROS Reactive Oxygen Species (ROS) Verapamil->ROS Reduces SA_node SA Node Verapamil->SA_node Slows Firing AV_node AV Node Verapamil->AV_node Slows Conduction Verapamil->Arrhythmia Reduces Ca_ion_release Ca²⁺ Release SR->Ca_ion_release Ca_ion_release->Contraction ROS->RyR Affects Ischemia Myocardial Ischemia Ischemia->ROS Increases SA_node->AV_node Conduction V ventricles Ventricles AV_node->V ventricles Conduction

Fig. 1: Signaling pathway of Verapamil and this compound.

Comparative Efficacy Data

Preclinical studies provide the primary basis for comparing the antiarrhythmic efficacy of this compound and verapamil. The following tables summarize key quantitative findings from these investigations.

Table 1: Efficacy Against Ischemia-Induced Arrhythmias in Rats
DrugDoseAdministration RouteKey FindingsReference
This compound 1 and 5 mg/kgIntravenousReduced ischemia-induced arrhythmias when given 15 min or 4 h before coronary occlusion. ED50 values were between 1 and 5 mg/kg.
This compound 2.5 mg/kgIntravenousSelectively abolished reperfusion arrhythmias induced by short periods of ischemia.
This compound 50 and 150 mg/kgOralProduced a statistically significant reduction in arrhythmias, particularly ventricular fibrillation.
This compound 0.5 mg/kgIntravenousVentricular tachycardia observed in 61% of rats, ventricular fibrillation in 14% during reperfusion.
This compound 1.0 mg/kgIntravenousTotally prevented reperfusion-induced arrhythmias.
Verapamil 2-20 mg/kgIntravenousDose-dependently reduced arrhythmias with an ED50 of 6 mg/kg.
Control --All control rats showed polymorphous ventricular tachycardia, with 77% degenerating to ventricular fibrillation during reperfusion.
Table 2: Comparative Effects in a Porcine Model of Myocardial Ischemia
DrugDoseKey Findings on ArrhythmiasReference
This compound (high dose) 5.0 mg/kg + 0.50 mg/kg/min infusionIncidence of ventricular tachycardia was 58% during phase 1a (0-5 min post-occlusion).
Verapamil 0.5 mg/kg + 0.60 mg/kg/min infusionCompared with this compound at a dose producing intermediate cardiovascular effects.
Vehicle Control -Incidence of ventricular tachycardia was 20% during phase 1a.

Note: A direct statistical comparison of efficacy between this compound and verapamil from this porcine study is not provided in the abstract.

Experimental Protocols

The following outlines the methodologies employed in the key comparative studies.

Ischemia and Reperfusion-Induced Arrhythmia Model in Rats
  • Animal Model: Conscious and anesthetized rats.

  • Induction of Ischemia: Occlusion of the left anterior descending (LAD) coronary artery. In some studies, an occluder was implanted 8 days prior to the experiment.

  • Drug Administration: this compound and verapamil were administered intravenously or orally at varying doses and time points before or after coronary occlusion.

  • Arrhythmia Assessment: Electrocardiogram (ECG) was monitored to assess arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. R-wave and S-T segment elevations were also measured as signs of ischemia.

  • Reperfusion: In some protocols, the coronary occlusion was released after a defined period (e.g., 5 minutes) to induce reperfusion arrhythmias.

  • Biochemical Markers: Plasma creatine kinase (CK) levels were measured as an indicator of myocardial damage.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Rat Model (Conscious or Anesthetized) Occluder LAD Occluder Implantation (Optional, 8 days prior) Animal_Model->Occluder Drug_Admin Drug Administration (this compound or Verapamil) IV or Oral Animal_Model->Drug_Admin Occluder->Drug_Admin Coronary_Occlusion LAD Coronary Occlusion Drug_Admin->Coronary_Occlusion Ischemia_Monitoring ECG Monitoring (Arrhythmias, ST-segment) Coronary_Occlusion->Ischemia_Monitoring Biochemical_Analysis Plasma CK Measurement Coronary_Occlusion->Biochemical_Analysis After 3h Reperfusion Reperfusion (Release of Occlusion) Ischemia_Monitoring->Reperfusion Reperfusion_Monitoring ECG Monitoring for Reperfusion Arrhythmias Reperfusion->Reperfusion_Monitoring Data_Analysis Arrhythmia Quantification (VT, VF, etc.) Reperfusion_Monitoring->Data_Analysis

Fig. 2: Ischemia-Reperfusion Experimental Workflow.
Myocardial Ischemia Model in Pigs

  • Animal Model: Anesthetized pigs.

  • Induction of Ischemia: Occlusion of the left-anterior descending coronary artery.

  • Drug Administration: this compound and verapamil were administered intravenously as a bolus followed by a continuous infusion prior to coronary occlusion.

  • Arrhythmia Assessment: Arrhythmic events (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation) were monitored and categorized based on their time of occurrence post-occlusion (phase 1a: 0-5 min, phase 1b: 5-30 min, and phase 2: 0.5-4 hr).

  • Hemodynamic Monitoring: Effects of the drugs on EKG and hemodynamic measures such as blood pressure, left-ventricular pressure, dP/dtmax, and cardiac output were assessed.

Summary and Conclusion

Both this compound and verapamil demonstrate efficacy in reducing cardiac arrhythmias in preclinical models, primarily through their action as L-type calcium channel blockers. This compound, a long-acting analog of verapamil, has shown significant antiarrhythmic effects against both ischemia- and reperfusion-induced arrhythmias in rats. Notably, a 1.0 mg/kg intravenous dose of this compound completely prevented reperfusion arrhythmias in one rat study.

Direct comparative data in larger animal models is limited. One study in pigs suggested a higher incidence of early ventricular tachycardia with a high dose of this compound compared to a vehicle control, though a direct comparison with an equi-effective dose of verapamil was complex. This compound has been reported to have a more favorable ratio of antiarrhythmic to hypotensive effects when compared with verapamil.

While these preclinical findings are promising for this compound, a comprehensive understanding of its comparative efficacy against verapamil in a clinical setting requires further investigation through well-designed human clinical trials. The detailed experimental protocols provided serve as a valuable resource for researchers designing future studies in this area.

References

Differential Effects of Anipamil and Verapamil on Vascular Smooth Muscle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Anipamil and Verapamil on vascular smooth muscle. While both are classified as phenylalkylamine calcium channel blockers, available evidence suggests potential differences in their activity profiles. This document summarizes key experimental findings, presents available quantitative data, and outlines a representative experimental protocol for their comparative evaluation.

Mechanism of Action: L-type Calcium Channel Blockade

Both this compound and its parent compound, Verapamil, exert their primary effect on vascular smooth muscle by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.[1] This blockade leads to a reduction in intracellular calcium concentration, thereby inhibiting the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK). The subsequent decrease in myosin light chain phosphorylation results in smooth muscle relaxation and vasodilation.[1]

cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention Ca_ext Ca²⁺ (extracellular) L_type L-type Ca²⁺ Channel Ca_ext->L_type Depolarization Ca_int Ca²⁺ (intracellular) L_type->Ca_int Influx Relaxation Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction This compound This compound This compound->L_type Blockade Verapamil Verapamil Verapamil->L_type Blockade

Figure 1: Signaling pathway of vascular smooth muscle contraction and site of action for this compound and Verapamil.

Comparative Quantitative Data

Direct comparative studies quantifying the potency of this compound and Verapamil on vascular smooth muscle are limited in the reviewed literature. However, studies on Verapamil provide a baseline for its vasodilatory effects, and reports on this compound suggest a similar, though potentially more vasoselective, profile.

ParameterThis compoundVerapamilReference Tissue/ModelKey FindingsCitations
Vasodilatory Potency Data not availableInduces vasodilation starting at 10⁻⁸ M, with maximum effect at 10⁻³ MIsolated Rat Aorta (Phenylephrine-induced contraction)Verapamil demonstrates dose-dependent vasodilation.[2][3]
Hemodynamic Effects Dose-dependent decrease in blood pressure and peripheral resistance. Profile is similar to Verapamil.Reduces systemic vascular resistance.Anesthetized RatsBoth drugs effectively reduce blood pressure through vasodilation. This compound is noted to have a more favorable ratio of antiarrhythmic to hypotensive effects.[4]
Inhibition of Proliferation Inhibits vascular smooth muscle cell (VSMC) proliferation and promotes a more differentiated phenotype.IC₅₀ for inhibition of Angiotensin II-induced VSMC proliferation: 3.5 ± 0.3 x 10⁻⁶ M.Cultured Rabbit Aortic SMCs / Rat VSMCsBoth drugs exhibit antiproliferative effects on VSMCs, which may contribute to their therapeutic benefits beyond vasodilation.

Experimental Protocols

The following is a representative protocol for the comparative assessment of this compound and Verapamil on isolated vascular smooth muscle, based on methodologies reported for Verapamil.

Objective: To compare the vasodilatory potency of this compound and Verapamil on pre-contracted isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • This compound and Verapamil stock solutions

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in width. For some rings, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Viability and Contraction:

    • After equilibration, contract the rings with 60 mM KCl to assess tissue viability.

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable, submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).

  • Cumulative Concentration-Response:

    • Once a stable plateau of contraction is achieved, add this compound or Verapamil in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis:

    • Construct concentration-response curves for both this compound and Verapamil.

    • Calculate the IC₅₀ (concentration causing 50% relaxation) and Emax (maximum relaxation) for each drug.

    • Statistically compare the IC₅₀ and Emax values of this compound and Verapamil to determine their relative potencies and efficacies.

cluster_0 Experimental Workflow A Aorta Excision and Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (KCl Contraction) C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Addition of This compound or Verapamil E->F G Data Recording (Relaxation) F->G H Data Analysis (IC₅₀, Emax) G->H

Figure 2: Experimental workflow for comparing the effects of this compound and Verapamil on isolated aortic rings.

Discussion of Differential Effects

While both this compound and Verapamil are effective vasodilators, the available literature hints at subtle but potentially significant differences in their pharmacological profiles.

  • Duration of Action: this compound is described as a long-acting analogue of Verapamil, which may have implications for its therapeutic dosing and sustained effects.

  • Tissue Selectivity: There is evidence to suggest that this compound may exhibit a degree of vasoselectivity. One study noted a more favorable ratio of antiarrhythmic to hypotensive effects for this compound compared to Verapamil, implying a potentially greater effect on vascular smooth muscle relative to cardiac tissue.

  • Antiproliferative Effects: Both drugs have been shown to inhibit the proliferation of vascular smooth muscle cells. This action is independent of their calcium channel blocking effects and may be relevant in conditions characterized by vascular remodeling, such as atherosclerosis and hypertension. This compound, in particular, has been shown to prevent intimal thickening in hypertensive rabbits through changes in smooth muscle cell phenotype, an effect that was not associated with a significant lowering of blood pressure.

Conclusion

This compound and Verapamil are closely related phenylalkylamine calcium channel blockers that induce vasodilation by inhibiting calcium influx into vascular smooth muscle cells. While direct comparative data on their vasodilatory potency is scarce, existing evidence suggests that this compound has a similar hemodynamic profile to Verapamil but may possess a longer duration of action and a more favorable vasoselectivity. Both agents also exhibit antiproliferative effects on vascular smooth muscle cells, which could contribute to their therapeutic utility. Further head-to-head experimental studies are warranted to fully elucidate the differential effects of these two compounds on vascular smooth muscle and to guide their potential applications in cardiovascular therapy.

References

Unveiling the Molecular Handshake: A Comparative Guide to Validating Anipamil's Binding Site on the L-type Calcium Channel α1 Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of experimental data and methodologies used to validate the binding site of Anipamil and other key L-type calcium channel blockers on the α1 subunit. We delve into the molecular intricacies of this interaction, crucial for the development of next-generation cardiovascular therapeutics.

This compound, a phenylalkylamine derivative, exerts its therapeutic effects by blocking L-type calcium channels (LTCCs), which are pivotal in cardiac and smooth muscle contraction. Understanding the precise location and nature of its binding site on the channel's principal α1 subunit (CaV1.2) is fundamental for structure-activity relationship studies and the design of more selective drugs. Experimental evidence strongly indicates that this compound shares a binding pocket with other phenylalkylamines, such as verapamil, located within the central pore of the channel. This binding is state-dependent, showing a higher affinity for open and inactivated channel conformations.

Comparative Binding Affinities of L-type Calcium Channel Blockers

The interaction of this compound and other calcium channel blockers with the LTCC α1 subunit has been quantified using various experimental techniques, primarily competition binding assays with radiolabeled ligands. The following table summarizes key binding affinity data, providing a quantitative comparison.

CompoundRadioligandPreparationAssay TypeBinding Affinity (Ki)Reference
This compound (-)-[³H]-DesmethoxyverapamilRat Cardiac MembranesCompetition Binding471 ± 52 nM[1]
Verapamil (-)-[³H]-DesmethoxyverapamilRat Cardiac MembranesCompetition Binding55 ± 11 nM[1]
Gallopamil (D600) (-)-[³H]-DesmethoxyverapamilRat Cardiac MembranesCompetition Binding12 ± 0.5 nM[1]
Nifedipine (+)-[³H]PN200-110Human Vascular TissueCompetition BindingpIC50: 7.78[2]
Verapamil (+)-[³H]PN200-110Human Vascular TissueCompetition BindingpIC50: 6.26[2]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a higher binding affinity.

Experimental Validation of the Phenylalkylamine Binding Site

The localization of the phenylalkylamine binding site to the inner pore of the L-type calcium channel α1 subunit has been elucidated through a combination of sophisticated experimental techniques. These methodologies provide the foundational evidence for our current understanding of how these drugs modulate channel function.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify the specific amino acid residues that constitute a drug's binding pocket. This method involves a photoreactive analog of the drug that, upon UV irradiation, forms a covalent bond with nearby amino acids.

Experimental Protocol:

  • Synthesis of a Photoreactive Probe: A photoactivatable analog of a phenylalkylamine, such as (-)-5-[(3-azidophenethyl)[N-methyl-³H]methylamino]-2-(3,4, 5-trimethoxyphenyl)-2-isopropylvaleronitrile, is synthesized. This probe contains a radiolabel for detection and an azide group that becomes highly reactive upon UV exposure.

  • Membrane Preparation: Membranes rich in L-type calcium channels, typically from skeletal muscle transverse tubules or cardiac tissue, are isolated.

  • Binding and Photolysis: The membranes are incubated with the photoreactive probe in the dark to allow for reversible binding to the receptor site. The mixture is then exposed to UV light to induce covalent cross-linking of the probe to the channel protein.

  • Identification of Labeled Peptides: The labeled channel protein is then subjected to proteolysis, and the resulting peptide fragments are separated by SDS-PAGE. The radiolabeled peptides are identified by autoradiography.

  • Sequence Analysis: The labeled peptide fragments are sequenced to identify the specific amino acid residues that were covalently modified by the photoreactive probe, thereby mapping the binding site.

Studies using this approach have identified a region within the α1 subunit, specifically involving transmembrane segments IIIS5, IIIS6, and IVS6, as the binding site for phenylalkylamines.

Site-Directed Mutagenesis

Site-directed mutagenesis allows researchers to pinpoint the contribution of individual amino acid residues to drug binding by systematically replacing them with other amino acids.

Experimental Protocol:

  • Plasmid Preparation: A plasmid containing the cDNA encoding the L-type calcium channel α1 subunit is used as a template.

  • Mutagenesis: Specific codons in the cDNA sequence corresponding to amino acids in the putative binding region (identified by photoaffinity labeling or homology modeling) are altered using PCR-based methods to create mutant channels.

  • Expression of Mutant Channels: The mutated plasmids are then transfected into a host cell line (e.g., HEK293 cells) for expression of the modified calcium channels.

  • Functional Analysis: The effect of the mutation on drug binding and channel function is assessed using electrophysiological techniques, such as the patch-clamp method, or radioligand binding assays.

  • Data Analysis: A significant change in the drug's binding affinity (Ki) or inhibitory concentration (IC50) for the mutant channel compared to the wild-type channel indicates that the mutated residue is critical for drug interaction.

Site-directed mutagenesis studies have confirmed the importance of specific residues in the IIIS5, IIIS6, and IVS6 segments for high-affinity phenylalkylamine binding.

Visualizing the Molecular Interactions

To better understand the processes involved in validating this compound's binding site, the following diagrams illustrate the key signaling pathway and experimental workflows.

L_type_Calcium_Channel_Signaling cluster_membrane Cell Membrane cluster_pore Channel Pore LTCC L-type Ca²⁺ Channel (α1 Subunit) Ca_influx Ca²⁺ Influx LTCC->Ca_influx This compound This compound BindingSite Binding Site (IIIS5, IIIS6, IVS6) This compound->BindingSite Binds to open/inactivated state Blockage Channel Blockage This compound->Blockage Depolarization Membrane Depolarization Depolarization->LTCC Opens Contraction Muscle Contraction Ca_influx->Contraction Blockage->Ca_influx Inhibits

L-type calcium channel signaling and this compound's mechanism of action.

Experimental_Workflow cluster_validation Binding Site Validation Workflow A Hypothesized Binding Site (from homology modeling) B Photoaffinity Labeling A->B C Identification of Labeled Peptide Fragments B->C D Site-Directed Mutagenesis C->D Informs mutagenesis targets E Expression of Mutant Channels in Host Cells D->E F Binding & Functional Assays (Radioligand Binding, Patch Clamp) E->F G Validation of Key Binding Residues F->G

References

Anipamil vs. Gallopamil: A Comparative Analysis of a Novel Calcium Channel Blocker on Isolated Rabbit Hearts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Anipamil and Gallopamil, two phenylalkylamine derivative calcium channel blockers, with a specific focus on their activity in isolated rabbit heart preparations. The information presented herein is synthesized from experimental data to assist in the evaluation of their potential therapeutic applications and mechanisms of action.

Comparative Performance Data

The following table summarizes the key differential effects of this compound and Gallopamil on isolated rabbit hearts, as determined through Langendorff perfusion studies.

ParameterThis compoundGallopamilCitation
Negative Inotropic Effect (Left Ventricular Pressure) Lowers left ventricular pressure in a concentration range of 10⁻⁸ to 10⁻⁴ mol/l. The effect is of rapid onset and long-lasting, still present 12 hours after washout.Lowers left ventricular pressure in a similar concentration range (10⁻⁸ to 10⁻⁴ mol/l). The effect is fully reversible within 3 hours of washout.[1]
Reversibility of Negative Inotropic Effect Only partially reversible (approximately 65%) by increasing the calcium concentration in the perfusion fluid.Completely reversible by increasing the calcium concentration in the perfusion fluid.[1]
Chronotropic Effect (Heart Rate) Does not significantly modify spontaneous heart rate up to a concentration of 10⁻⁴ mol/l.Depresses spontaneous heart rate, potentially leading to asystole at concentrations between 10⁻⁸ and 10⁻⁴ mol/l.[1]
Effect on Coronary Spasm Does not affect coronary spasm induced by vasopressin or Bay K 8644.Abolishes coronary spasm induced by vasopressin and Bay K 8644.[1]
Primary Site of Action Appears to be confined to the myocardial muscle in the isolated rabbit heart.Affects myocardial muscle, cardiac pacemaker cells, and vascular smooth muscle.[1]

Experimental Protocols

The comparative data were obtained using the Langendorff isolated heart preparation. The following is a detailed methodology for such an experiment.

Langendorff Isolated Rabbit Heart Preparation

Objective: To maintain a viable, beating rabbit heart ex vivo to study the direct effects of pharmacological agents on cardiac function, independent of systemic physiological influences.

Materials and Apparatus:

  • New Zealand White rabbits

  • Pentobarbitone (anesthetic)

  • Heparin (anticoagulant)

  • Krebs-Henseleit solution (or similar physiological saline), gassed with 95% O₂ and 5% CO₂

  • Langendorff apparatus (including a reservoir for the perfusion solution, a water jacket for temperature control, a cannula for aortic cannulation, and a bubble trap)

  • Force transducer

  • Data acquisition system (e.g., PowerLab)

  • Surgical instruments

  • Sutures

Procedure:

  • Animal Preparation: Anesthetize the rabbit with pentobarbitone and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to open the chest cavity. Rapidly excise the heart, ensuring a sufficient length of the aorta remains for cannulation.

  • Cannulation: Immediately place the excised heart in a dish of cold physiological saline. Identify the aorta and carefully insert the aortic cannula, securing it with a suture.

  • Initiation of Perfusion: Mount the cannulated heart onto the Langendorff apparatus. Immediately begin retrograde perfusion through the aorta with warm (35-36°C), oxygenated Krebs-Henseleit solution from a reservoir positioned approximately 1 meter above the heart. This retrograde pressure closes the aortic valve and forces the perfusate into the coronary arteries, thus supplying the myocardium.

  • Stabilization: Allow the heart to stabilize for a period of 15-30 minutes, during which it should establish a regular rhythm.

  • Measurement of Cardiac Function:

    • Contractile Force: Attach a small hook to the apex of the ventricle and connect it via a thread to a force transducer to measure the force of contraction.

    • Heart Rate: Record the heart rate from the force transducer tracings or via ECG electrodes.

    • Left Ventricular Pressure: For more detailed hemodynamic analysis, a balloon-tipped catheter connected to a pressure transducer can be inserted into the left ventricle.

  • Drug Administration: Once a stable baseline is established, introduce this compound or Gallopamil into the perfusion solution at the desired concentrations.

  • Data Acquisition: Record all parameters continuously using a data acquisition system. Analyze changes in left ventricular pressure, heart rate, and other relevant electrophysiological parameters in response to the drugs.

Signaling Pathways and Mechanisms of Action

Both this compound and Gallopamil are classified as L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium influx into cardiac myocytes.

Primary Signaling Pathway of this compound and Gallopamil

G cluster_membrane Cardiomyocyte Membrane L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibition of Anipamil_Gallopamil This compound / Gallopamil Anipamil_Gallopamil->L_type_Ca_Channel Blockade CICR Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum Ca_Influx->CICR Reduced Trigger for Contraction Myocardial Contraction CICR->Contraction Decreased

Caption: Mechanism of action for this compound and Gallopamil.

The binding of this compound and Gallopamil to the L-type calcium channels on the cardiomyocyte membrane inhibits the influx of extracellular calcium. This reduction in calcium entry subsequently lessens the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in the intracellular calcium available for myofilament interaction and, consequently, a reduction in myocardial contractility (negative inotropic effect).

Summary and Conclusion

The comparative analysis of this compound and Gallopamil in isolated rabbit hearts reveals distinct pharmacological profiles. While both agents exhibit a negative inotropic effect, this compound is characterized by its long-lasting and less reversible action, which is primarily focused on the myocardium. In contrast, Gallopamil has a broader spectrum of activity, affecting heart rate and coronary vasculature, with its effects being more readily reversible. These differences suggest that this compound may have a more specific and sustained action on myocardial contractility, which could be advantageous in certain therapeutic contexts. Further investigation into the molecular interactions and long-term effects of this compound is warranted to fully elucidate its clinical potential.

References

Cross-validation of Anipamil's effects in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

Anipamil, a long-acting phenylalkylamine calcium channel blocker, has demonstrated a distinct pharmacological profile in various animal models, positioning it as a subject of significant interest for cardiovascular research. This guide provides a comparative analysis of this compound's effects against other calcium channel blockers, primarily its parent compound Verapamil and the related drug Gallopamil, with a focus on experimental data from rabbit, rat, and pig models.

Mechanism of Action

This compound, an analog of Verapamil, functions by inhibiting the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells.[1][2] This action leads to a reduction in myocardial contractility, heart rate, and vasodilation.[3][4] Its long-acting nature is a key differentiator from Verapamil.[3] The primary signaling pathway involves the blockade of L-type calcium channels, which are crucial for cardiac muscle contraction and pacemaker activity.

Simplified Signaling Pathway of Phenylalkylamine Calcium Channel Blockers cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell This compound This compound Verapamil Gallopamil L_type L-type Ca2+ Channel This compound->L_type Blockade Ca_influx Ca2+ Influx (Reduced) L_type->Ca_influx Inhibits Contraction Muscle Contraction (Decreased) Ca_influx->Contraction Leads to

This compound blocks L-type calcium channels, reducing calcium influx and muscle contraction.

Comparative Efficacy in Animal Models

This compound's effects have been cross-validated in several animal models, revealing both similarities and key differences when compared to other calcium channel blockers.

Rabbit Models: Myocardial and Vascular Effects

In isolated rabbit hearts, this compound, Verapamil, and Gallopamil all demonstrated a concentration-dependent reduction in left ventricular pressure. However, a key distinction emerged in the reversibility of this effect. While the negative inotropic effects of Verapamil and Gallopamil were fully reversible with increased calcium concentration, this compound's effect was only partially reversed (approximately 65%). Furthermore, this compound's negative inotropic effect was long-lasting, persisting for up to 12 hours after washout, whereas the effects of Verapamil and Gallopamil dissipated within 3 hours.

Studies on hypertensive rabbits revealed this compound's significant impact on vascular smooth muscle cell (SMC) phenotype. In 2K-1C hypertensive rabbits, oral administration of this compound (40 mg daily) prevented aortic intimal thickening, a key feature of hypertensive vascular remodeling. This was associated with a decrease in the "postnatal-type" SMCs in the media of the aorta. In vitro experiments confirmed that this compound inhibited SMC growth and promoted a more differentiated cell phenotype.

ParameterThis compoundVerapamilGallopamilAnimal ModelReference
Negative Inotropy Reversibility Partially reversible (~65%)Fully reversibleFully reversibleIsolated Rabbit Heart
Duration of Negative Inotropic Effect Long-lasting (>12h)Short-acting (<3h)Short-acting (<3h)Isolated Rabbit Heart
Effect on Aortic Intimal Thickening Prevents thickeningNot reported in this studyNot reported in this studyHypertensive Rabbit
Effect on Smooth Muscle Cell Phenotype Promotes differentiated phenotypeNot reported in this studyNot reported in this studyHypertensive Rabbit
Rat Models: Hemodynamic and Antiarrhythmic Profile

In anesthetized rats, intravenous this compound produced a dose-dependent decrease in blood pressure and heart rate. This was accompanied by a reduction in peripheral resistance. At higher doses, evidence of myocardial depression was observed. This compound increased blood flow to the heart, liver, and skeletal muscle, while decreasing it to the kidneys, intestine, and spleen, a profile consistent with its calcium antagonist action and similar to that of Verapamil.

In conscious rats with ischemia-induced arrhythmias, orally administered this compound (50 and 150 mg/kg) significantly reduced the incidence of arrhythmias, particularly ventricular fibrillation. Notably, this compound demonstrated a more favorable ratio of antiarrhythmic to hypotensive effects compared to Verapamil.

ParameterThis compoundVerapamilAnimal ModelReference
Blood Pressure Dose-dependent decreaseSimilar profileAnesthetized Rat
Heart Rate Dose-dependent decreaseSimilar profileAnesthetized Rat
Regional Blood Flow Increased in heart, liver, muscle; Decreased in kidneys, intestine, spleenSimilar profileAnesthetized Rat
Antiarrhythmic Effect (Ischemia-induced) Significant reduction in arrhythmiasLess favorable antiarrhythmic-to-hypotensive ratioConscious Rat
Pig Models: Cardiovascular and Antiarrhythmic Actions in Myocardial Ischemia

In anesthetized pigs subjected to myocardial ischemia, intravenous this compound dose-dependently reduced blood pressure, left-ventricular pressure, and cardiac output, while increasing heart rate. When compared to Verapamil for its antiarrhythmic effects during regional myocardial ischemia, the results were mixed. Verapamil was found to be more effective than this compound in abolishing ventricular fibrillation and reducing ventricular tachycardia. In the early phase of arrhythmia, a high dose of this compound (5 mg/kg) was associated with a higher incidence of ventricular tachycardia compared to controls.

ParameterThis compound (low & high dose)VerapamilVehicle ControlAnimal ModelReference
Ventricular Tachycardia (Phase 1a) High dose: 58% incidenceNot specified20% incidenceAnesthetized Pig (Myocardial Ischemia)
Ventricular Fibrillation (Phase 1b) Not significantly reducedAbolishedNot specifiedAnesthetized Pig (Myocardial Ischemia)
Ventricular Tachycardia (Phase 1b) Tended to reduceReducedNot specifiedAnesthetized Pig (Myocardial Ischemia)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following provides an overview of the experimental protocols used in the cited studies.

Isolated Rabbit Heart Preparation

This in vitro model allows for the direct assessment of drug effects on cardiac function without systemic influences.

Experimental Workflow for Isolated Rabbit Heart Studies A Rabbit Euthanasia and Heart Excision B Langendorff Perfusion Setup A->B C Drug Administration (this compound, Verapamil, Gallopamil) in Perfusion Fluid B->C D Measurement of Left Ventricular Pressure & Heart Rate C->D E Washout Period D->E F Post-Washout Measurements E->F

Workflow for assessing drug effects on isolated rabbit hearts.

Protocol:

  • Animal Preparation: New Zealand White rabbits are used.

  • Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at a constant temperature (37°C).

  • Drug Administration: this compound, Verapamil, or Gallopamil are added to the perfusion fluid at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ mol/l).

  • Data Acquisition: Left ventricular pressure is measured using a balloon catheter inserted into the left ventricle. Heart rate is also monitored.

  • Washout: The heart is perfused with drug-free solution to assess the duration of the drug's effect.

Hypertensive Rabbit Model and Aortic Tissue Analysis

This in vivo model is used to study the effects of drugs on vascular remodeling in a hypertensive state.

Protocol:

  • Induction of Hypertension: The two-kidney, one-clip (2K-1C) Goldblatt model is used to induce hypertension in rabbits. This involves placing a silver clip on one renal artery.

  • Drug Administration: this compound (e.g., 40 mg orally, once daily) or a placebo is administered to the rabbits immediately after surgery.

  • Blood Pressure Monitoring: Systolic blood pressure is monitored throughout the study period.

  • Tissue Harvesting: After a set period (e.g., 2.5 to 4 months), the rabbits are euthanized, and the aorta is excised.

  • Histological and Immunohistochemical Analysis: Transverse cryosections of the aorta are prepared for morphometric analysis of intimal thickening and immunocytochemical studies to identify different smooth muscle cell phenotypes using specific monoclonal antibodies.

Anesthetized Rat Model for Hemodynamic Studies

This model allows for the investigation of the systemic hemodynamic effects of drugs.

Protocol:

  • Animal Preparation: Rats are anesthetized (e.g., with pentobarbitone).

  • Instrumentation: Catheters are placed for drug administration (i.v.) and blood pressure measurement.

  • Blood Flow Measurement: Regional blood flow is determined using the microsphere technique. Radioactive microspheres (e.g., ⁵⁷Co or ¹¹³Sn) are injected before and after drug administration.

  • Drug Administration: this compound is administered intravenously at different doses (e.g., 1, 2.5, and 5 mg/kg).

  • Data Analysis: Blood pressure, heart rate, cardiac output, peripheral resistance, and regional blood flow are calculated.

Myocardial Ischemia Model in Pigs

This large animal model is used to assess the antiarrhythmic efficacy of drugs in a setting that more closely resembles human cardiac physiology.

Protocol:

  • Animal Preparation: Pigs are anesthetized (e.g., with pentobarbitone).

  • Instrumentation: The animals are instrumented for electrocardiogram (ECG) and hemodynamic monitoring.

  • Induction of Ischemia: The left anterior descending coronary artery is occluded to induce regional myocardial ischemia.

  • Drug Administration: this compound, Verapamil, or a vehicle control is administered intravenously prior to coronary artery occlusion. Dosages are determined based on preliminary dose-response studies.

  • Arrhythmia Monitoring: The incidence and type of arrhythmic events (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are monitored and recorded throughout the ischemic period.

Conclusion

Cross-validation of this compound's effects across different animal models highlights its unique long-acting calcium channel blocking properties. While it shares some hemodynamic effects with Verapamil, it exhibits distinct characteristics regarding the duration of its inotropic effects and its influence on vascular smooth muscle cell phenotype. In rabbit models, this compound demonstrates a prolonged negative inotropic effect and a beneficial impact on vascular remodeling. In rats, it shows a favorable antiarrhythmic-to-hypotensive ratio. However, in a pig model of myocardial ischemia, Verapamil appeared to be a more effective antiarrhythmic agent. These findings underscore the importance of selecting appropriate animal models to investigate specific cardiovascular effects and provide a valuable data foundation for further research and development of novel cardiovascular therapies.

References

Comparative Analysis of Anipamil and Diltiazem on Atrioventricular Conduction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the electrophysiological effects of Anipamil and Diltiazem on the atrioventricular (AV) node, leveraging comparative data with Verapamil as a proxy for the scarcely studied this compound.

This guide provides a detailed comparative analysis of the effects of this compound and Diltiazem on atrioventricular (AV) conduction. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data from studies comparing Diltiazem with Verapamil, a structurally and functionally similar phenylalkylamine derivative to which this compound is a long-acting analogue.[1] This approach allows for an indirect comparison, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiac electrophysiology.

Both this compound and Diltiazem are calcium channel blockers that exert their effects by inhibiting the influx of calcium ions into cardiac cells, thereby modulating cardiac function.[2] Their primary impact on the AV node results in a slowing of conduction and an increase in refractoriness, which are crucial mechanisms for their use in the management of supraventricular arrhythmias.[3][4]

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key quantitative effects of Diltiazem and Verapamil (as a surrogate for this compound) on AV conduction parameters observed in various experimental settings. It is important to note that the experimental conditions, including species, drug concentrations, and underlying cardiac state, can influence the observed effects.

Electrophysiological ParameterDiltiazemVerapamil (as this compound proxy)Key Findings and Citations
Atrioventricular (AV) Conduction Time (AH Interval) Significant, dose-dependent prolongation.[5]Significant, dose-dependent prolongation.Both drugs produce comparable slowing of AV nodal conduction.
Wenckebach Cycle Length (WCL) Dose-dependent increase.Comparable increase to Diltiazem.Both substances increase the anterograde Wenckebach cycle length to a similar degree.
AV Nodal Effective Refractory Period (AVNERP) Significant prolongation.Prolongs AV nodal refractoriness, potentially to a greater degree than Diltiazem.Both drugs prolong the effective refractory period of the AV node.
Heart Rate Tends to slow heart rate at usual doses.Can increase heart rate, though effects can be variable.Diltiazem generally slows the heart rate, while Verapamil's effect can be more varied.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental models, including in vivo studies in humans and animals, as well as in vitro studies on isolated heart preparations.

In Vivo Human Electrophysiology Studies:

  • Objective: To assess the effects of intravenously administered Diltiazem and Verapamil on AV nodal function.

  • Methodology: Patients undergo intracardiac electrophysiological studies. Baseline measurements of sinus node function, AV nodal conduction (AH interval), and refractory periods are obtained. The drugs are then administered intravenously at specified doses (e.g., Diltiazem 0.25 mg/kg). Electrophysiological parameters are then reassessed to determine the drug-induced changes. Pacing protocols are used to determine the Wenckebach cycle length and the effective refractory period of the AV node.

Isolated Heart Preparations (e.g., Langendorff-perfused guinea pig heart):

  • Objective: To study the direct effects of the drugs on the heart without the influence of systemic factors like autonomic tone.

  • Methodology: The heart is isolated and perfused with a physiological salt solution. Atrial flutter can be simulated by rapid atrial pacing. The drugs (e.g., Diltiazem 0.03, 0.09 microM; Verapamil 0.01, 0.03 microM) are added to the perfusate. Atrioventricular conduction time, Wenckebach cycle length, and ventricular cycle length are measured before and after drug administration.

Anesthetized Animal Models (e.g., dogs):

  • Objective: To evaluate the electrophysiological and antiarrhythmic effects in a whole-animal model.

  • Methodology: Animals are anesthetized, and intracardiac electrodes are placed to record electrical activity. Atrial fibrillation or other arrhythmias can be induced by electrical stimulation. The drugs are administered intravenously, and their effects on parameters such as the AV nodal effective refractory period and the ventricular response during atrial fibrillation are measured.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and Diltiazem, a typical experimental workflow for assessing their effects, and the logical structure of this comparative analysis.

cluster_0 L-type Calcium Channel Blockade in AV Node Drug This compound / Diltiazem Channel L-type Calcium Channel (AV Node Cell Membrane) Drug->Channel Binds and blocks Ca_Influx Decreased Ca2+ Influx Channel->Ca_Influx AP_Phase0 Slower Phase 0 Depolarization Ca_Influx->AP_Phase0 Conduction_Slowing Slowed AV Conduction (Increased PR Interval) AP_Phase0->Conduction_Slowing Refractoriness Increased AV Nodal Refractory Period AP_Phase0->Refractoriness

Caption: Signaling pathway of this compound and Diltiazem in AV nodal cells.

cluster_1 Experimental Workflow for AV Conduction Analysis Start Select Experimental Model (e.g., Isolated Heart, In Vivo) Baseline Baseline Electrophysiological Recordings (e.g., AH, WCL, AVNERP) Start->Baseline Drug_Admin Administer this compound or Diltiazem Baseline->Drug_Admin Post_Drug Post-Drug Electrophysiological Recordings Drug_Admin->Post_Drug Analysis Comparative Data Analysis Post_Drug->Analysis Conclusion Draw Conclusions on Comparative Effects Analysis->Conclusion

Caption: A generalized workflow for experiments comparing AV conduction effects.

cluster_2 Logical Framework of the Comparative Analysis Topic Comparative Analysis: This compound vs. Diltiazem on AV Conduction This compound This compound Data (Limited Direct Studies) Topic->this compound Diltiazem Diltiazem Data (Available Comparative Studies) Topic->Diltiazem Verapamil Verapamil as this compound Proxy (Structural & Functional Analogue) This compound->Verapamil Substituted by Comparison Indirect Comparison and Synthesis of Findings Diltiazem->Comparison Verapamil->Comparison

Caption: Logical relationship for the indirect comparison in this guide.

References

Anipamil's Cardioprotective Efficacy in Ischemia-Reperfusion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anipamil, a long-acting calcium channel blocker, has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury. This guide provides a comparative analysis of this compound against other established calcium channel blockers, Verapamil and Amlodipine, supported by experimental data to validate its therapeutic potential for researchers, scientists, and drug development professionals.

This compound's protective action in I/R settings appears to extend beyond simple calcium channel blockade, suggesting a unique mechanism that mitigates myocardial damage.[1][2] Experimental evidence indicates that pretreatment with this compound improves the recovery of cardiac function and energy metabolism upon reperfusion without significantly altering the heart's energy state during the ischemic phase.[1] This suggests that its benefits are not primarily due to an energy-sparing effect during ischemia.[1]

Comparative Performance in Ischemia-Reperfusion Models

To contextualize the cardioprotective effects of this compound, this section compares its performance with Verapamil, another phenylalkylamine calcium channel blocker, and Amlodipine, a dihydropyridine derivative. While direct head-to-head studies are limited, data from various preclinical I/R models provide valuable insights into their relative efficacy.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies evaluating this compound, Verapamil, and Amlodipine in animal models of myocardial I/R injury. It is important to note that a direct comparison is challenging due to variations in experimental models, species, and methodologies. A significant gap in the current literature is the absence of studies reporting the percentage of infarct size reduction with this compound, a key metric available for Verapamil and Amlodipine.

Table 1: Effects on Myocardial Infarct Size

DrugAnimal ModelIschemia DurationReperfusion DurationDoseInfarct Size Reduction (%)Reference
This compound Cat--1.0 mg/kg i.v.Data Not Available*[2]
Verapamil Pig--10-50 µg/kg i.c.a.80%
Amlodipine Dog90 min6 hours150 µg/kg~25% (vs. control)

*Studies on this compound have focused on functional recovery and metabolic parameters rather than infarct size quantification.

Table 2: Effects on Cardiac Function and Metabolism

ParameterThis compoundVerapamilAmlodipine
Left Ventricular Function Recovery Significantly improved recovery of LV function post-reperfusion.Improved post-ischemic recovery of function.Improved return of contractile function post-reperfusion.
Myocardial Energy Metabolism Enhanced replenishment of ATP and creatine phosphate stores upon reperfusion.Showed recovery of phosphocreatine and ATP with pretreatment.Better maintenance of tissue electrolyte concentrations.
Intracellular pH during Ischemia Attenuated intracellular acidification.--
Arrhythmias Reduced ischemia-induced and reperfusion arrhythmias.--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing I/R injury and administering the therapeutic agents as described in the cited literature.

Langendorff Isolated Heart Model (Rat)

This ex vivo model is frequently used to study the direct effects of drugs on the heart, independent of systemic influences.

  • Animal Preparation: Male Wistar rats are anesthetized, and the hearts are rapidly excised.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Ischemia Induction: Global ischemia is typically induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a specified duration (e.g., 30 minutes) to simulate reperfusion.

  • Drug Administration: this compound or a comparator drug is administered either as a pretreatment before ischemia or at the onset of reperfusion, depending on the study design. For instance, in some studies, rats were pretreated with this compound (5 mg/kg, i.p.) twice daily for 5 days before the heart was isolated.

  • Data Acquisition: Cardiac function (e.g., left ventricular developed pressure, heart rate) and myocardial energy metabolites (via 31P NMR spectroscopy) are monitored throughout the experiment.

In Vivo Coronary Artery Ligation Model (Cat/Dog)

This in vivo model more closely mimics the clinical scenario of myocardial infarction.

  • Animal Preparation: Animals (e.g., cats or dogs) are anesthetized and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce regional myocardial ischemia.

  • Ischemia and Reperfusion: The ligature is maintained for a specific duration (e.g., 90 minutes) and then released to allow for reperfusion.

  • Drug Administration: The test compound (e.g., this compound 1.0 mg/kg i.v.) is administered at specific time points before or after ligation or during reperfusion.

  • Infarct Size Measurement: After a prolonged reperfusion period (e.g., 6 hours), the heart is excised. The area at risk and the infarcted area are delineated using vital stains (e.g., triphenyltetrazolium chloride - TTC).

  • Data Analysis: Infarct size is expressed as a percentage of the area at risk.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of this compound and its comparators are mediated through distinct signaling pathways.

This compound: Beyond Calcium Channel Blockade

The cardioprotective mechanism of this compound is not fully elucidated but appears to involve more than just L-type calcium channel antagonism. A key finding is its ability to attenuate intracellular acidification during ischemia. This effect is significant as acidosis is a major contributor to ischemic injury. The exact downstream signaling cascade initiated by this pH modulation remains an area for further investigation.

Anipamil_Mechanism cluster_this compound Ischemia Ischemia Acidosis Intracellular Acidification Ischemia->Acidosis Induces This compound This compound Ca_channel L-type Ca2+ Channel This compound->Ca_channel Blocks This compound->Acidosis Attenuates Injury Myocardial Injury Ca_channel->Injury Ca2+ overload leads to Protection Cardioprotection Acidosis->Injury Contributes to

Caption: Proposed cardioprotective mechanism of this compound.

Verapamil: Multi-Pathway Cardioprotection

Verapamil, like this compound, is a phenylalkylamine calcium channel blocker. Its cardioprotective effects are attributed to both its primary action on L-type calcium channels and its influence on other signaling pathways. Recent studies have highlighted its role in activating the JAK2/STAT3 and SIRT1 signaling pathways, which are known to be involved in cell survival and protection against oxidative stress.

Verapamil_Signaling cluster_verapamil Verapamil Verapamil Ca_channel L-type Ca2+ Channel Verapamil->Ca_channel Blocks JAK2 JAK2 Verapamil->JAK2 Activates SIRT1 SIRT1 Verapamil->SIRT1 Activates Cardioprotection Cardioprotection STAT3 STAT3 JAK2->STAT3 Phosphorylates Apoptosis Apoptosis STAT3->Apoptosis Inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Reduces

Caption: Verapamil's multifaceted cardioprotective signaling.

Experimental Workflow: Ischemia-Reperfusion Injury Model

The following diagram illustrates a typical experimental workflow for evaluating cardioprotective agents in an in vivo model of I/R injury.

Experimental_Workflow start Animal Anesthesia and Ventilation thoracotomy Thoracotomy and Heart Exposure start->thoracotomy drug_admin Drug Administration (e.g., this compound, Verapamil) thoracotomy->drug_admin ligation LAD Coronary Artery Ligation drug_admin->ligation ischemia Ischemia Period ligation->ischemia reperfusion Reperfusion (Ligation Release) ischemia->reperfusion monitoring Hemodynamic Monitoring reperfusion->monitoring endpoint Endpoint Analysis: Infarct Size (TTC Staining) Biochemical Markers monitoring->endpoint

References

Comparative Analysis of Anipamil and Other Phenylalkylamines: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological characteristics of Anipamil in comparison to other key phenylalkylamine calcium channel blockers. This document provides a detailed examination of their potency and selectivity, supported by experimental data and methodologies.

Phenylalkylamines are a significant class of L-type calcium channel blockers widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1][2] this compound, a derivative of verapamil, is a long-acting calcium channel antagonist.[3][4] This guide offers a comparative analysis of the potency and selectivity of this compound against other well-known phenylalkylamines, including verapamil, gallopamil, and devapamil, to aid researchers in their drug discovery and development endeavors.

Potency at the L-type Calcium Channel

The potency of phenylalkylamines is typically determined through radioligand binding assays, which measure the affinity of the drug for its target receptor. The inhibition constant (Ki) is a key metric derived from these assays, with a lower Ki value indicating higher binding affinity and potency.

A study using isolated cardiac membranes demonstrated the competitive interaction of this compound with phenylalkylamine binding sites.[5] In this research, the displacement of the radioligand (-)-[3H]-desmethoxyverapamil ((-)-[3H]-D888) was used to determine the Ki values for several phenylalkylamines. The results showed that although this compound binds tightly to cardiac membranes, its potency in displacing the radioligand is lower than that of devapamil (D888), gallopamil (D600), and verapamil.

CompoundKi (nM)
(-)-Devapamil (D888)1.7 ± 0.4
(-)-Gallopamil (D600)12 ± 0.5
Verapamil55 ± 11
(+)-Gallopamil (D600)108 ± 12.2
This compound 471 ± 52

Table 1: Comparative binding affinities of this compound and other phenylalkylamines to cardiac L-type calcium channel binding sites. Data from competitive binding assays with (-)-[3H]-D888 in freshly isolated cardiac membranes.

The order of potency among the levorotatory (-) isomers has been suggested to be Devapamil > Gallopamil > Verapamil. The dextrorotatory (+) isomers generally exhibit similar effects but at significantly higher concentrations.

Selectivity Profile

The therapeutic utility of a calcium channel blocker is not only determined by its potency but also by its selectivity for different tissues and ion channels.

Cardiovascular Selectivity

This compound exhibits a peculiar pharmacological profile with its calcium channel blocking activity appearing to be more confined to the myocardial muscle compared to verapamil and gallopamil. In isolated rabbit heart preparations, this compound demonstrated a potent negative inotropic effect (reduction in the force of myocardial contraction). However, unlike verapamil and gallopamil, which also markedly depressed spontaneous heart rate and abolished coronary spasm, this compound did not significantly affect these parameters up to a concentration of 10-4 mol/l. This suggests a degree of myocardial selectivity for this compound.

In contrast, dihydropyridine calcium channel blockers generally exhibit significantly higher vascular selectivity compared to non-dihydropyridines like verapamil.

Ion Channel Selectivity

While primarily targeting L-type calcium channels, some phenylalkylamines can also interact with other ion channels, which can contribute to their overall pharmacological profile and potential side effects. For instance, verapamil has been shown to block other channels, including rapidly activating delayed rectifier potassium channels and hERG channels, with IC50 values that can be close to its affinity for L-type calcium channels. This lack of high selectivity can be a critical consideration in drug development. The available data on this compound primarily focuses on its effects on L-type calcium channels, and further research is needed to fully characterize its selectivity profile against a broader range of ion channels.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key concepts.

L_type_Calcium_Channel_Blockade L-type Calcium Channel Blockade by Phenylalkylamines cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization Depolarization Depolarization->Ca_channel opens Contraction Muscle Contraction Ca_influx->Contraction Phenylalkylamines This compound & Other Phenylalkylamines Phenylalkylamines->Ca_channel blocks

Mechanism of L-type calcium channel blockade.

The above diagram illustrates how phenylalkylamines block the influx of calcium through L-type calcium channels, which are opened in response to membrane depolarization. This blockade leads to a reduction in intracellular calcium concentration, thereby inhibiting muscle contraction.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation: Membranes + Radioligand + Competitor (e.g., this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Quantification Scintillation Counting (measures bound radioactivity) Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Workflow for a competitive radioligand binding assay.

This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of compounds like this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for the key experiments cited in the comparison of phenylalkylamines.

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Tissues (e.g., cardiac muscle) or cells expressing the target receptor are homogenized in a cold lysis buffer.

  • The homogenate undergoes a series of centrifugations to isolate the cell membranes, which contain the receptors.

  • The final membrane pellet is resuspended in a binding buffer and the protein concentration is determined.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., (+)-[3H]isradipine or (-)-[3H]-D888) and varying concentrations of the unlabeled competitor drug (e.g., this compound, verapamil).

  • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of an unlabeled antagonist.

  • The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.

3. Filtration:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters.

  • This process separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any residual unbound ligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recording Protocol (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents across the cell membrane and to assess the effect of a drug on the function of ion channels.

1. Cell Preparation:

  • Isolated cells (e.g., cardiomyocytes, vascular smooth muscle cells, or cells from an expression system) are placed in a recording chamber on the stage of an inverted microscope.

2. Pipette Preparation:

  • A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

3. Seal Formation and Whole-Cell Configuration:

  • The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

  • A brief suction is applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current across the cell membrane.

4. Voltage-Clamp Protocol:

  • The cell is held at a specific holding potential (e.g., -100 mV or -50 mV).

  • A series of depolarizing voltage steps are applied to activate the voltage-gated calcium channels.

  • The resulting inward calcium currents are recorded.

5. Drug Application:

  • The baseline current is recorded, and then the test compound (e.g., this compound) is applied to the cell via the perfusion system.

  • The voltage-clamp protocol is repeated in the presence of the drug to measure its effect on the calcium current.

6. Data Analysis:

  • The amplitude of the calcium current before and after drug application is compared to determine the extent of channel blockade.

  • Dose-response curves can be generated by applying a range of drug concentrations to determine the IC50 value for channel inhibition.

Conclusion

This compound is a potent, long-acting phenylalkylamine calcium channel blocker. While it demonstrates a strong negative inotropic effect, its binding affinity for the L-type calcium channel in cardiac membranes is lower than that of devapamil, gallopamil, and verapamil. A distinguishing feature of this compound appears to be its relative selectivity for the myocardium, with less pronounced effects on heart rate and coronary vasculature compared to verapamil and gallopamil in isolated heart models. This comparative guide provides researchers with a foundational understanding of this compound's pharmacological profile, supported by quantitative data and detailed experimental methodologies, to facilitate further investigation and development in the field of cardiovascular therapeutics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Anipamil

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with Anipamil, a long-acting calcium channel blocker, adherence to proper disposal protocols is essential.[1] This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although not directly provided, an SDS will offer detailed information on hazards, necessary personal protective equipment (PPE), and emergency procedures.

Personal Protective Equipment (PPE) includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal environmental regulations.[4] Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.

  • Waste Segregation:

    • Solid Waste: Place all solid this compound, contaminated materials (e.g., gloves, weighing paper), and lab supplies (e.g., pipette tips, tubes) that have been in direct contact with the compound into a dedicated and clearly labeled hazardous waste container. The container must be made of a material that is non-reactive with the chemical.

    • Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof hazardous waste container specifically designated for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest documentation and transport.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area and restrict access.

    • Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material.

    • Collect all contaminated materials into a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly with an appropriate solvent or detergent and water.

Alternative Disposal Options (for small quantities, if institutional policy allows):

For expired or unused medicines outside of a laboratory setting, the following are preferred methods:

  • Drug Take-Back Programs: The most responsible method of disposal is through a drug take-back program. Many law enforcement agencies and pharmacies offer this service.

  • Disposal in Household Trash (as a last resort): If a take-back program is not accessible, you can dispose of the medicine in the trash by following these FDA guidelines:

    • Remove the drug from its original container.

    • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.

    • Place the mixture in a sealed plastic bag or container to prevent leakage.

    • Dispose of the container in your household trash.

    • Scratch out all personal information on the prescription label before discarding the empty container.

Quantitative Data and Responsibilities

ParameterGuideline/SpecificationResponsibility
Waste Classification Hazardous Pharmaceutical WasteResearcher/Scientist
PPE Safety glasses, chemical-resistant gloves, lab coatResearcher/Scientist
Solid Waste Container Dedicated, labeled, non-reactive hazardous waste containerResearcher/Scientist
Liquid Waste Container Dedicated, labeled, leak-proof hazardous waste containerResearcher/Scientist
Disposal Method Institutional hazardous waste programResearcher/Scientist & EHS Office
Spill Cleanup Use of inert absorbent, proper decontaminationResearcher/Scientist

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Anipamil_Disposal_Workflow cluster_0 start This compound Waste Generated waste_type Determine Waste Type (Solid or Liquid) start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistics for Handling Anipamil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Anipamil, a long-acting calcium channel blocker used in cardiovascular research.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling potent pharmaceutical compounds and hazardous chemicals.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. This includes protection for hands, eyes, body, and respiratory system, especially when dealing with the compound in powdered form.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately after handling, reducing the spread of contamination.[3]
Eye Protection Chemical splash goggles and a face shield.Protects against accidental splashes and aerosol inhalation, which can cause serious eye and respiratory tract irritation.
Body Protection Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin. Low-permeability fabric is recommended.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Essential when handling the powder form of this compound or when there is a risk of aerosolization to prevent inhalation.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and the subsequent spread of the compound to other areas.
Operational Plan: Step-by-Step Handling

All procedures involving this compound should be conducted in a designated area, such as a chemical fume hood or a containment isolator, to minimize exposure.

Preparation:

  • Designated Area: All handling of this compound should occur in a restricted area, with clear signage to prevent unauthorized entry.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are within reach inside the containment area.

  • Don PPE: Put on all required PPE in the correct order (gown, inner gloves, eye protection, face shield, outer gloves).

Handling:

  • Weighing and Aliquoting: When handling the solid powder, use a chemical fume hood or a ventilated balance safety enclosure to control dust. Minimize the creation of dust by handling the compound gently.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. This compound is soluble in DMSO.

  • Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate deactivating agent or cleaning solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Contaminated PPE: All disposable PPE (gloves, gown, shoe covers) should be removed carefully and placed in a designated, sealed hazardous waste container.

  • Unused this compound: Unused or expired this compound is considered pharmaceutical waste and should not be disposed of in regular trash or down the drain.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Packaging: Place all this compound waste into clearly labeled, sealed, and leak-proof containers.

  • Collection: Follow your institution's guidelines for hazardous waste pickup. This is often managed by the Environmental Health and Safety (EHS) department.

  • Incineration: The preferred method for disposing of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.

  • Landfilling (if incineration is not available): If incineration is not an option, unused pharmaceuticals can be mixed with an inert, undesirable substance like coffee grounds or kitty litter, sealed in a plastic bag, and then placed in the household trash. However, for a research compound, this is not the recommended primary method.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal, ensuring a secure laboratory environment.

Anipamil_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management & Disposal prep_area 1. Designate Restricted Handling Area gather_materials 2. Assemble All Necessary Materials don_ppe 3. Don Full PPE weigh_powder 4. Weigh/Aliquot Powder in Fume Hood don_ppe->weigh_powder prep_solution 5. Prepare Solution decontaminate 6. Decontaminate Work Surfaces prep_solution->decontaminate doff_ppe 7. Doff PPE Correctly segregate_waste 8. Segregate Waste Streams (PPE, Chemical, Sharps) doff_ppe->segregate_waste package_waste 9. Package and Label Hazardous Waste ehs_pickup 10. Arrange for EHS Waste Collection incineration 11. High-Temperature Incineration

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anipamil
Reactant of Route 2
Reactant of Route 2
Anipamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.